4-Azido-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81524-73-4 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-azido-1H-indole |
InChI |
InChI=1S/C8H6N4/c9-12-11-8-3-1-2-7-6(8)4-5-10-7/h1-5,10H |
InChI Key |
LFNWVTVYMCDRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 4-Azido-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of 4-Azido-1H-indole, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of the synthetic pathways and workflows.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-aminoindole (B1269813), from 2-methyl-3-nitroaniline (B147196). The subsequent step is the conversion of 4-aminoindole to the target molecule, this compound, via a diazotization reaction followed by azidation.
Synthesis of 4-Aminoindole
A reliable method for the gram-scale synthesis of 4-aminoindole has been reported, starting from 2-methyl-3-nitroaniline[1]. The process involves an acetyl protection of the amine, a cyclization to form the indole (B1671886) ring, and a final reduction of the nitro group.
Experimental Protocol:
Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline In a suitable reaction vessel, 2-methyl-3-nitroaniline (1000 g, 6.57 mol) is dissolved in acetonitrile (B52724) (2500 mL). Acetic anhydride (B1165640) (807 g, 7.90 mol) is added under mechanical stirring. The reaction mixture is heated to 90 °C and maintained for 2 hours. After completion (monitored by HPLC), the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of a large amount of solid. The solid is collected by suction filtration, washed with cold water, and dried to yield N-(2-methyl-3-nitrophenyl)acetamide.
-
Yield: 1240 g (97%)
Step 2: Cyclization to 4-Nitroindoline (B1317209) N-(2-methyl-3-nitrophenyl)acetamide is reacted with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in the presence of an appropriate base such as pyrrolidine, under reflux conditions in DMF. This facilitates the formation of the 4-nitroindoline ring system[1].
Step 3: Reduction to 4-Aminoindole 4-nitroindoline (100 g, 0.62 mol) is placed in a 1 L reaction flask with ethanol (B145695) (400 mL) and water (100 mL). Reduced iron powder (130 g, 2.32 mol) is added under stirring at room temperature. The mixture is heated to reflux, and a few drops of concentrated hydrochloric acid (3-4 mL) are added. The reaction is stirred at reflux for 2 hours. After completion (monitored by TLC), the mixture is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to obtain the crude product. The crude product is recrystallized from a toluene/petroleum ether mixed solution to afford 4-aminoindole as a purple solid[1].
-
Yield: 75 g (92%)
Synthesis of this compound from 4-Aminoindole
The conversion of 4-aminoindole to this compound is achieved via a standard diazotization of the primary aromatic amine, followed by treatment with an azide (B81097) salt. This reaction is analogous to the synthesis of other aryl azides from anilines[2][3].
Experimental Protocol:
Step 1: Diazotization of 4-Aminoindole 4-Aminoindole is dissolved in a cooled acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.
Step 2: Azidation To the freshly prepared diazonium salt solution, a solution of sodium azide in water is added portion-wise, still maintaining the temperature between 0-5 °C. The reaction mixture is stirred for a short period, during which the azide product may precipitate.
Step 3: Work-up and Purification The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄ | [4] |
| Molecular Weight | 158.16 g/mol | [4] |
| Appearance | Predicted to be a solid | |
| Melting Point | Not reported in the searched literature |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts based on the analysis of indole and related substituted derivatives. Experimental verification is required.
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ~8.2 | br s | N-H | ||
| ~7.3 | t | H-6 | ||
| ~7.2 | d | H-7 | ||
| ~7.1 | t | H-2 | ||
| ~6.8 | d | H-5 | ||
| ~6.6 | t | H-3 |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~138 | C-7a | |
| ~135 | C-4 | |
| ~128 | C-3a | |
| ~125 | C-2 | |
| ~122 | C-6 | |
| ~118 | C-5 | |
| ~112 | C-7 | |
| ~101 | C-3 |
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the azido (B1232118) and indole functional groups. A strong, sharp absorption band for the asymmetric stretching of the azide group is a key diagnostic peak.
| IR Absorption (Expected) | Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretch | |
| ~3100-3000 | Medium | Aromatic C-H stretch | |
| ~2140-2100 | Strong | Azide (N₃) stretch | |
| ~1600-1450 | Medium | C=C ring stretches | |
| ~750-700 | Strong | C-H out-of-plane bend |
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show the molecular ion peak and characteristic fragmentation patterns for aromatic azides, which typically involve the loss of a nitrogen molecule.
| Mass Spectrum (Predicted) | m/z Value | Interpretation |
| 158 | Molecular ion [M]⁺ | |
| 130 | Fragment ion [M - N₂]⁺ | |
| 103 | Fragment ion [M - N₂ - HCN]⁺ |
Experimental Workflow Overview
The overall experimental workflow for the synthesis and characterization of this compound is summarized in the following diagram.
Disclaimer: The provided experimental protocols are based on established chemical literature for analogous transformations. Researchers should exercise appropriate caution and optimize conditions as necessary. The spectroscopic data presented are predicted values and require experimental validation.
References
4-Azido-1H-indole CAS number and molecular structure.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Azido-1H-indole, a heterocyclic compound of interest in chemical biology and drug discovery. Due to its azido (B1232118) functional group, this molecule is a valuable tool for bioorthogonal chemistry, enabling the selective modification of biomolecules through reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This guide covers its chemical identity, predicted physicochemical properties, a detailed synthetic protocol, and a representative experimental workflow for its application in bioconjugation.
Chemical Identity and Molecular Structure
This compound is an aromatic heterocyclic compound featuring an indole (B1671886) scaffold substituted with an azide (B81097) group at the 4-position of the benzene (B151609) ring.
-
CAS Number: 81524-73-4[1]
-
Molecular Formula: C₈H₆N₄[1]
-
Molecular Weight: 158.16 g/mol [1]
-
SMILES: C1=CC2=C(C=CN2)C(=C1)N=[N+]=[N-]
-
InChI Key: AOGMRHJPLFEWKL-UHFFFAOYSA-N
Molecular Structure:
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes predicted and expected values based on the analysis of similar compounds.
| Property | Predicted/Expected Value |
| Physical State | Expected to be a solid at room temperature. |
| Melting Point | Data not available. Azido-substituted aromatic compounds can be thermally sensitive. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
| ¹H NMR | Predicted chemical shifts (ppm) in a non-polar solvent would show characteristic signals for the indole ring protons, with shifts influenced by the electron-withdrawing nature of the azide group. |
| ¹³C NMR | Predicted chemical shifts (ppm) would display eight distinct signals corresponding to the carbon atoms of the indole ring. |
| IR Spectroscopy (cm⁻¹) | Expected to show a strong, characteristic absorption band for the azide (N₃) asymmetric stretch around 2100-2150 cm⁻¹. Other bands would include N-H stretching for the indole amine (~3400 cm⁻¹) and C-H and C=C stretching for the aromatic system. |
| Mass Spectrometry | Expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (158.16 g/mol ). Fragmentation may involve the loss of N₂ (28.01 Da) from the azide group. |
Experimental Protocols
Step 1: Synthesis of 4-Amino-1H-indole (Reduction of 4-Nitro-1H-indole)
This procedure is adapted from standard methods for the reduction of aromatic nitro groups. A common method involves catalytic hydrogenation.
Materials and Reagents:
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (B1210297) (EtOAc)
-
Hydrogen gas (H₂) supply
-
Celite®
Procedure:
-
In a flask suitable for hydrogenation, dissolve 4-nitroindole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the reaction vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a hydrogenation apparatus can be used) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield crude 4-amino-1H-indole, which can be purified by column chromatography or recrystallization if necessary.
Step 2: Synthesis of this compound (Diazotization of 4-Amino-1H-indole)
This protocol is based on the general procedure for converting aromatic amines to aryl azides via a diazonium salt intermediate.
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield. Avoid heat, friction, and shock.
Materials and Reagents:
-
4-Amino-1H-indole
-
Glacial Acetic Acid
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask. Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred solution of 4-amino-1H-indole, maintaining the temperature between 0-5 °C. Stir the mixture for 30-60 minutes at this temperature to form the diazonium salt.
-
In another flask, dissolve sodium azide (NaN₃, ~1.2 eq) in deionized water and cool the solution in an ice bath.
-
Slowly add the sodium azide solution to the diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Continue stirring at 0-5 °C for another 1-2 hours.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by adding it to a beaker of ice water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to obtain crude this compound.
-
The crude product should be purified by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., hexane/ethyl acetate).
Application Workflow: Bioorthogonal Protein Labeling
This compound can be used as a chemical probe in bioorthogonal chemistry. A common application is the labeling of proteins that have been metabolically or genetically engineered to contain a terminal alkyne. The following workflow illustrates a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for protein labeling.
Caption: Workflow for protein labeling using CuAAC with this compound.
This workflow outlines the key steps in a typical bioconjugation experiment. An alkyne-modified protein is incubated with this compound in the presence of a copper(I) catalyst, which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A ligand such as THPTA is often included to stabilize the copper(I) and improve reaction efficiency. The resulting covalently labeled protein is then purified and can be used for various downstream applications, such as fluorescent imaging or affinity purification, depending on the nature of the probe.
References
Spectroscopic and Synthetic Profile of 4-Azido-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 4-Azido-1H-indole. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document combines established knowledge of related compounds and general spectroscopic principles to offer a predictive but scientifically grounded resource.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The introduction of an azide (B81097) group at the C4 position is expected to influence the chemical shifts of the aromatic protons compared to the parent indole. The electron-withdrawing nature of the azide group would likely lead to a downfield shift of the neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 8.1 - 8.3 | br s | - |
| H2 | 7.2 - 7.4 | t | ~2.5 |
| H3 | 6.5 - 6.7 | t | ~2.0 |
| H5 | 7.1 - 7.3 | t | ~7.8 |
| H6 | 6.9 - 7.1 | d | ~7.5 |
| H7 | 7.4 - 7.6 | d | ~8.0 |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
¹³C NMR (Carbon NMR): The carbon spectrum will reflect the electronic environment of each carbon atom. The carbon atom directly attached to the azide group (C4) is expected to show a significant shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 124 - 126 |
| C3 | 101 - 103 |
| C3a | 127 - 129 |
| C4 | 135 - 138 |
| C5 | 118 - 120 |
| C6 | 120 - 122 |
| C7 | 110 - 112 |
| C7a | 135 - 137 |
Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of this compound will be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3400 - 3300 | Medium |
| Azide (N₃) Asymmetric Stretch | 2160 - 2120 | Strong, Sharp |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-H Aromatic Stretch | 3100 - 3000 | Medium |
The azide stretch is a highly reliable diagnostic peak. A similar compound, 4-Azido-N-(6-chloro-3-pyridazinyl)benzenesulfonamide, exhibits a strong azide band at 2132 cm⁻¹[1].
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 158.06 | Molecular Ion |
| [M-N₂]⁺ | 130.05 | Loss of nitrogen gas from the azide group |
Experimental Protocols
A plausible and commonly employed method for the synthesis of aryl azides from the corresponding primary amines is through a diazotization reaction followed by substitution with an azide salt[2].
Synthesis of this compound from 4-Aminoindole
-
Diazotization: 4-Aminoindole is dissolved in a cold, aqueous acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.
-
A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the stirred solution of 4-aminoindole, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.
-
Azide Substitution: A solution of sodium azide (NaN₃) in water is then added slowly to the cold diazonium salt solution.
-
Evolution of nitrogen gas may be observed. The reaction mixture is typically stirred for a period at low temperature and then allowed to warm to room temperature.
-
Work-up and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
General Spectroscopic Characterization Methods
-
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard[3].
-
IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution[3].
-
Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI)[3].
Visualizations
Diagram 1: Synthesis and Spectroscopic Analysis Workflow
Caption: Synthetic route to this compound and subsequent spectroscopic characterization.
References
The Versatile Role of 4-Azido-1H-indole in Modern Chemical Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of an azido (B1232118) group onto this framework, specifically at the 4-position, yields 4-Azido-1H-indole, a molecule poised for a multitude of applications in the exploration of complex biological systems. The azide (B81097) moiety serves as a versatile chemical handle, enabling its participation in bioorthogonal reactions and photoaffinity labeling, thus providing researchers with powerful tools for target identification, validation, and drug discovery.[2][3] This technical guide provides an in-depth overview of the potential applications of this compound, complete with experimental methodologies and data interpretation.
Synthesis of this compound
The synthesis of this compound is not yet widely reported in commercial catalogues, but a straightforward synthetic route can be envisioned from commercially available precursors. The key step involves the diazotization of 4-amino-1H-indole.
A plausible synthetic pathway commences with the reduction of 4-nitro-1H-indole to 4-amino-1H-indole. Various synthetic methods for obtaining 4-aminoindoles have been described in the literature, often starting from substituted anilines. Once 4-amino-1H-indole is obtained, it can be converted to the corresponding azide via a diazotization reaction, a standard transformation in organic chemistry.
Experimental Protocol: Synthesis of this compound from 4-Amino-1H-indole
Materials:
-
4-Amino-1H-indole
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-amino-1H-indole in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in deionized water and cool to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then let it warm to room temperature over 2 hours.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Note: Azides are potentially explosive and should be handled with appropriate safety precautions.
Applications in Chemical Biology
The chemical versatility of the azido group makes this compound a powerful tool for a range of applications in chemical biology, primarily centered around its ability to participate in bioorthogonal "click" chemistry and to act as a photoaffinity label.
Photoaffinity Labeling for Target Identification
Aryl azides are well-established photoaffinity labels.[4] Upon irradiation with UV light, they form highly reactive nitrene intermediates that can covalently crosslink with nearby molecules, including the binding pocket of a target protein.[3] This property allows for the irreversible capture and subsequent identification of cellular targets of a small molecule.
While direct applications of this compound as a photoaffinity label are not yet extensively documented, the use of a closely related compound, 5-azidoindole-3-acetic acid, to identify auxin-binding proteins in maize provides a strong proof-of-concept.[5][6] In this study, the azidoindole analog of the plant hormone was used to specifically label two peptides of 22 and 24 kilodaltons.[5]
Workflow for Photoaffinity Labeling using an Azidoindole Probe:
Figure 1: General workflow for target identification using an azidoindole-based photoaffinity probe.
Experimental Protocol: General Photoaffinity Labeling
Materials:
-
This compound (or a derivative thereof)
-
Cell culture or tissue lysate
-
UV lamp (e.g., 254 nm or 365 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for click chemistry if the probe is bifunctional)
Procedure:
-
Probe Incubation: Treat cells or lysate with the 4-azidoindole probe at a suitable concentration and for a sufficient duration to allow for binding to its target.
-
UV Crosslinking: Irradiate the sample with UV light to induce covalent crosslinking of the probe to its target. The wavelength and duration of irradiation should be optimized to maximize labeling efficiency while minimizing protein damage.
-
Lysis and Solubilization: Lyse the cells and solubilize the proteins.
-
Target Enrichment and Identification: If the probe contains a reporter tag (e.g., biotin, added via a click reaction to an alkyne-modified azidoindole), the labeled proteins can be enriched using affinity purification. The enriched proteins are then identified by mass spectrometry.
Bioorthogonal Chemistry: The "Click" Reaction
The azide group is a key participant in one of the most prominent "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7] This reaction is highly specific, efficient, and occurs under biocompatible conditions, making it ideal for labeling biomolecules in complex biological environments.[3][8] this compound can be used to introduce an indole moiety onto alkyne-modified biomolecules or, conversely, an alkyne-modified indole can be reacted with azide-tagged biomolecules.
This approach is particularly valuable for:
-
Activity-Based Protein Profiling (ABPP): An alkyne-modified inhibitor containing the 4-azidoindole scaffold could be used to label a specific enzyme class. Subsequent click reaction with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) would allow for visualization or enrichment of the labeled enzymes.
-
Targeted Drug Delivery: this compound could be incorporated into a larger molecule and "clicked" onto a targeting moiety (e.g., an antibody or peptide) that is functionalized with an alkyne.
-
Synthesis of Triazole-Containing Bioactive Molecules: The triazole ring formed during the click reaction is not just a linker but can also contribute to the biological activity of the final molecule.[9]
Workflow for Click Chemistry-Mediated Labeling:
Figure 2: Simplified workflow for a CuAAC "click" reaction involving an azidoindole.
Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
DMSO (for dissolving reagents)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule in a suitable buffer.
-
Add the this compound from a stock solution in DMSO.
-
Add the copper(II) sulfate and the stabilizing ligand.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours.
-
The labeled biomolecule can then be purified or directly used in downstream applications.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments for binding to a biological target.[10][11] The indole scaffold is a common feature in many fragment libraries.[12] this compound, with its simple structure and reactive handle, is an excellent candidate for inclusion in such libraries.
A hit from an FBDD screen with this compound would offer a unique advantage: the azido group provides a direct vector for fragment evolution. The initial, weakly binding indole fragment can be elaborated by "clicking" on other small molecules from a library of alkynes, rapidly generating a focused library of more potent compounds.
Logical Flow of Fragment-Based Screening with this compound:
References
- 1. Preparation of MOF-based tryptophan probe and its application in detection of biological products and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoaffinity Compounds - Enamine [enamine.net]
- 5. Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoaffinity labeling of indole-3-acetic acid-binding proteins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. drughunter.com [drughunter.com]
- 11. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 12. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for 4-Azido-1H-indole. Due to the inherent risks associated with the azide (B81097) functional group, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document synthesizes available safety data for structurally related compounds and general best practices for handling organic azides.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile can be inferred from data on indole (B1671886) derivatives and the known risks of organic azides. The primary hazards are associated with its potential explosiveness and toxicity.
General Hazards:
-
Explosive Potential: Organic azides are energetic compounds that can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[1] The stability of an organic azide is influenced by its carbon-to-nitrogen ratio; a higher nitrogen content generally correlates with increased instability.[1]
-
Toxicity: Azides as a class of compounds possess toxic properties.[1] Based on related indole compounds, this compound may be harmful if swallowed and toxic in contact with skin.[2] It may also cause skin, eye, and respiratory irritation.[3]
-
Environmental Hazards: Some indole derivatives are very toxic to aquatic life.[2]
GHS Classification (Anticipated):
The following table summarizes the likely GHS hazard classifications for this compound based on available data for similar compounds.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to minimize exposure and prevent injury.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles are required. A face shield should be worn when there is a risk of splashing or explosion.[4] |
| Skin Protection | A flame-resistant lab coat must be worn. Chemical-resistant gloves (e.g., nitrile) are essential.[4] Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3][4] If engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be necessary.[4] |
Safe Handling and Storage
Strict protocols for handling and storage must be followed to mitigate the risks associated with this compound.
Handling:
-
Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[3][4]
-
Equipment: Use non-metal spatulas and tools to avoid the formation of highly explosive heavy metal azides.[1]
-
Scale: Work with the smallest quantities of the material possible.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4] Protect from light.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Never mix with halogenated solvents (e.g., dichloromethane, chloroform) as this can form extremely unstable di- and tri-azidomethane.[1] Contact with acids can liberate highly toxic and explosive hydrazoic acid.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][3]
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances.[3] Store in a locked cabinet or an area with restricted access.[2][3]
-
Temperature: Storage at low temperatures (e.g., -18 °C or -20 °C) in the absence of light is recommended for organic azides.[1][6]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[2][3] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2][3] If skin irritation occurs or if you feel unwell, call a POISON CENTER or doctor.[2][3] |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor.[3] |
| Spill | Evacuate the area. Avoid dust formation.[7] Wear appropriate PPE.[7] For small spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Prevent entry into waterways.[2] |
| Fire | Use a water spray, carbon dioxide, dry chemical, or alcohol-resistant foam to extinguish.[7] Vapors may form explosive mixtures with air on intense heating.[2] Firefighters should wear self-contained breathing apparatus.[2] |
Experimental Workflow and Logic
The following diagrams illustrate the logical relationships in handling this compound safely.
References
Navigating the Chemical Landscape of 4-Azido-1H-indole: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Azido-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of the parent indole (B1671886) scaffold and the general behavior of organic azides to provide a robust predictive framework. The information herein is intended to guide researchers in the safe and effective handling, storage, and application of this compound in research and drug development settings.
Predicted Solubility Profile
The solubility of this compound is expected to be largely influenced by the physicochemical properties of the indole ring. Indole itself is a hydrophobic aromatic compound with limited aqueous solubility. The introduction of the polar azide (B81097) group at the 4-position is not expected to dramatically increase water solubility but may enhance its solubility in polar organic solvents.
Based on the known solubility of indole, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents.[1][2][3] It is crucial to experimentally verify these predictions for specific research applications.
| Solvent Class | Solvent | Predicted Solubility of this compound | Rationale |
| Aqueous | Water (cold) | Sparingly Soluble | The parent indole has low water solubility (0.19 g/100 mL at 20°C)[4]. The polar azide group may slightly increase this, but the molecule remains predominantly hydrophobic. |
| Water (hot) | Soluble | Indole is soluble in hot water[1][3]. This trend is expected to hold for this compound. | |
| Polar Protic | Ethanol | Soluble | Indole is soluble in ethanol[1][2]. The azide group is compatible with this solvent. |
| Methanol (B129727) | Soluble | Similar to ethanol, methanol is a good solvent for indole and related structures. | |
| Propylene (B89431) Glycol | Soluble | Indole is soluble in propylene glycol[1]. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including indole. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a common solvent for heterocyclic compounds. | |
| Acetonitrile (B52724) | Soluble | Acetonitrile is a moderately polar solvent that is expected to dissolve this compound. | |
| Acetone | Soluble | Acetone is a good solvent for many organic compounds and should dissolve this compound. | |
| Ethyl Acetate | Soluble | Indole is soluble in ethyl acetate[2]. | |
| Nonpolar | Diethyl Ether | Soluble | Indole is soluble in diethyl ether[1]. |
| Chloroform | Soluble | Indole is soluble in chloroform[2]. | |
| Benzene | Soluble | Indole is soluble in benzene[3]. | |
| Petroleum Ether | Soluble | Indole is soluble in petroleum ether[1]. | |
| Glycerin | Insoluble | Indole is insoluble in glycerin[1]. | |
| Mineral Oil | Insoluble | Indole is insoluble in mineral oil[1][3]. |
Stability Considerations and Safe Handling
The stability of this compound is a critical consideration due to the presence of the energetic azide functional group. Organic azides are known to be sensitive to heat, shock, and light, and can decompose, sometimes explosively.[5][6] The indole ring itself is generally stable but can be sensitive to light and strong oxidizing agents.[1][7][8]
Key Stability Factors:
-
Thermal Stability: Organic azides can decompose upon heating. It is crucial to avoid high temperatures during handling and storage.
-
Light Sensitivity: Both the indole ring and the azide group can be light-sensitive.[1][5] Exposure to light, particularly UV light, may lead to degradation. Therefore, the compound should be stored in amber vials or protected from light.
-
pH Stability: The stability of the molecule may be affected by pH. Strong acidic or basic conditions could potentially lead to the degradation of the indole ring or reaction of the azide group.
-
Oxidative Stability: Indole is incompatible with strong oxidizing agents[1]. The presence of the azide group further necessitates the avoidance of oxidizing conditions.
-
Mechanical Shock: Solid organic azides can be sensitive to shock or friction.[6]
Safety and Handling Precautions:
Due to the potential hazards associated with organic azides, the following safety precautions are mandatory when working with this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Avoid Heat and Ignition Sources: Keep the compound away from open flames, hot plates, and other potential ignition sources.
-
Use of Appropriate Tools: Do not use metal spatulas to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides.[5] Use plastic or ceramic spatulas instead.
-
Small Scale: Whenever possible, work with small quantities of the compound.
-
Storage: Store this compound in a cool, dark, and dry place, away from incompatible materials. The container should be tightly sealed and clearly labeled.
A critical parameter for assessing the stability of organic azides is the Carbon to Nitrogen Ratio (C/N) and the "Rule of Six" .[5][9]
-
Carbon to Nitrogen Ratio: The number of nitrogen atoms should not exceed the number of carbon atoms. For this compound (C₈H₆N₄), the C/N ratio is 8/4 = 2. Azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with care and stored at low temperatures.[5][9]
-
Rule of Six: This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe.[5] this compound has 8 carbon atoms for one azide group, which is favorable according to this rule.
Experimental Protocols
The following are general experimental protocols for determining the solubility and stability of this compound. These should be adapted as necessary for specific experimental requirements.
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method for assessing the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents (as listed in the solubility table)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula (non-metallic)
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.
-
If the solid has not dissolved, add another 0.5 mL of the solvent (for a total of 1.0 mL) and vortex again.
-
If the solid dissolves, the compound is "sparingly soluble."
-
If the solid still does not dissolve, the compound is "insoluble."
-
Repeat this procedure for each solvent to be tested.
Protocol for Assessing Stability
This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of this compound in a suitable solvent (e.g., acetonitrile or ethanol)
-
pH buffers (e.g., pH 4, 7, and 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
UV lamp
-
Heating block or oven
-
HPLC or LC-MS system for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Thermal Stability:
-
Aliquot the stock solution into several vials.
-
Incubate the vials at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take a sample and analyze it by HPLC or LC-MS to determine the remaining concentration of this compound.
-
-
Photostability:
-
Aliquot the stock solution into two sets of vials. Wrap one set in aluminum foil to serve as a dark control.
-
Expose the unwrapped vials to a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a defined period.
-
At various time points, analyze samples from both the exposed and dark control vials by HPLC or LC-MS.
-
-
pH Stability:
-
Add a small aliquot of the stock solution to different pH buffers to achieve a final desired concentration.
-
Incubate the solutions at a constant temperature.
-
At different time points, analyze the samples by HPLC or LC-MS.
-
-
Oxidative Stability:
-
Add a small aliquot of the stock solution to a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the mixture at room temperature.
-
At various time points, quench the reaction (if necessary) and analyze the samples by HPLC or LC-MS.
-
-
Data Analysis: For each condition, plot the concentration of this compound as a function of time to determine the degradation rate.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the assessment of the solubility and stability of a novel compound like this compound.
Caption: A logical workflow for the systematic evaluation of the solubility and stability of this compound.
This guide provides a foundational understanding of the expected properties of this compound. It is imperative that all handling and experimental work with this compound be conducted with the utmost care, adhering to strict safety protocols. The provided experimental outlines should serve as a starting point for developing detailed, application-specific procedures.
References
- 1. Indole | 120-72-9 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole - Wikipedia [en.wikipedia.org]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
Synthesis of Functionalized Indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Functionalized indole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and neurological effects. This guide provides an in-depth overview of key synthetic methodologies for accessing functionalized indoles, complete with experimental protocols, quantitative data, and graphical representations of workflows and relevant biological pathways.
Classical Indole Synthesis Methods
Several classical named reactions have been the bedrock of indole synthesis for over a century, offering reliable routes to a variety of indole structures.
Fischer Indole Synthesis
The Fischer indole synthesis, first reported in 1883, is a robust and versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole.
| Entry | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1 | Phenylhydrazine (B124118), Acetophenone (B1666503) | Polyphosphoric Acid | 100-120 | 20 min | 2-Phenylindole (B188600) | 72-80[2][3] |
| 2 | Phenylhydrazine, Suberone | Not specified | Not specified | Not specified | 2,3-Cycloheptenoindole | Not specified |
| 3 | Phenylhydrazine, Various substituted acetophenones | Sulfuric Acid/Ethanol | Reflux | 2-4 h | 2-Substituted aryl-1H-indoles | Good to excellent |
This two-step protocol involves the formation of acetophenone phenylhydrazone followed by its cyclization.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a suitable vessel, warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for one hour.[3]
-
The resulting crude phenylhydrazone can be used directly in the next step or purified by recrystallization from ethanol. The reported yield of the purified product is 87-91%.[3]
Step 2: Fischer Indole Cyclization
-
In a 1-liter beaker, intimately mix the crude acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).[3]
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.
-
After 3-4 minutes, the mass will become liquid, and white fumes will evolve. Remove the beaker from the oil bath and continue stirring for 5 minutes.[3]
-
To prevent solidification, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam bath with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.[3]
-
Filter the solid, which contains sand and the crude 2-phenylindole.
-
Boil the solid with 600 mL of 95% ethanol, decolorize with Norit (activated carbon), and filter the hot solution.
-
Wash the sand and Norit with 75 mL of hot ethanol.
-
Allow the combined filtrates to cool to room temperature to crystallize the 2-phenylindole.
-
A second crop of crystals can be obtained by concentrating the filtrate. The total yield of 2-phenylindole is 72-80%.[3]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778) to form a 2-arylindole.[4] While historically requiring harsh reaction conditions, modern modifications, such as the use of microwave irradiation, have made this method more accessible and environmentally friendly.[4][5]
| Entry | Starting Materials | Conditions | Time | Product | Yield (%) |
| 1 | Aniline, Phenacyl bromide | Microwave (540 W), Solvent-free | 45-60 s | 2-Phenylindole | 52-75[5][6] |
| 2 | Various anilines and phenacyl bromides | Microwave (560 W), Solvent-free | 45-60 s | Various 2-arylindoles | 50-56[7] |
-
In a suitable vessel, mix the desired aniline (2 equivalents) and phenacyl bromide (1 equivalent).
-
Stir the mixture for 3 hours at room temperature.
-
Add a few drops of dimethylformamide to the mixture.
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.
-
After cooling, purify the resulting 2-arylindole by column chromatography. This one-pot procedure has been reported to yield 2-arylindoles in the range of 52-75%.[7]
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester to form a 5-hydroxyindole (B134679) derivative.[8][9] This method is particularly valuable for accessing indoles with a hydroxyl group at the 5-position, a common feature in biologically active molecules.
| Entry | Starting Materials | Solvent | Conditions | Product | Yield (%) |
| 1 | 1,4-Benzoquinone, Ethyl β-aminocrotonate | Acetone | Reflux | Ethyl 2-methyl-5-hydroxyindole-3-carboxylate | 46[10] |
| 2 | 1,4-Naphthoquinone (B94277), Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate | CPME | ZnCl2 (cat.), 20°C, 72h | Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate | 21[11] |
This two-step procedure involves the formation of the enamine followed by the Nenitzescu reaction.
Step 1: Synthesis of Ethyl 3-[(pyridin-2-ylmethyl)amino]but-2-enoate
-
Mix ethyl acetoacetate (B1235776) (2.50 mL, 0.0198 mol) with 2-picolylamine (2.0 mL, 0.0194 mol) in a sealed glass vial.[11]
-
Stir the mixture at room temperature for 48 hours.[11]
-
Dissolve the mixture in 10 mL of ethyl acetate, wash with water (3 x 10 mL), dry over sodium sulfate, and evaporate the solvent under vacuum to yield the enamine (50% isolated yield).[11]
Step 2: Nenitzescu Cyclization
-
Dissolve the enamine (1.032 g, 4.685 mmol) in 25 mL of cyclopentyl methyl ether (CPME).[11]
-
In a separate flask, dissolve ZnCl₂ (0.11 g, 0.81 mmol) and 1,4-naphthoquinone (0.754 g, 4.77 mmol) in 25 mL of CPME.[11]
-
Combine the two solutions. A yellow precipitate will form.
-
Stir the sealed mixture at 20°C for 72 hours, during which it will turn dark orange.[11]
-
Cool the mixture to 4°C for 16 hours to complete precipitation.
-
Isolate the product by filtration to obtain the desired 5-hydroxybenzoindole derivative (21% yield).[11]
Gassman Indole Synthesis
The Gassman indole synthesis is a one-pot reaction that produces substituted indoles from an aniline and a ketone bearing a thioether substituent. The reaction proceeds through N-chlorination of the aniline, followed by addition of the keto-thioether to form a sulfonium (B1226848) salt, a[1][11]-sigmatropic rearrangement, and subsequent cyclization.
| Entry | Starting Materials | Product | Yield (%) |
| 1 | 2-Chloro-5-methylaniline, Methylthio-2-propanone | 2,4-Dimethyl-7-chloroindole | 36 |
| 2 | 2-Benzyloxyaniline, Keto-thioether | 7-Benzyloxyindole | 23 (overall) |
| 3 | N-methylaniline, Methylthioacetone | 1,2-Dimethyl-3-methylthioindole | 36[7] |
-
N-Chlorination: Dissolve the substituted aniline (1 equivalent) in a suitable solvent like dichloromethane (B109758) at -78°C. Add tert-butyl hypochlorite (B82951) (1 equivalent) dropwise and stir for a short period.
-
Sulfonium Salt Formation: To the same reaction mixture at -78°C, add the α-alkylthioketone (1 equivalent) and stir for approximately 1 hour.
-
Rearrangement and Cyclization: Add triethylamine (B128534) (1 equivalent) to the cold solution and allow the reaction to warm to room temperature. The base induces a[1][11]-sigmatropic rearrangement followed by spontaneous condensation to form the 3-thiomethylindole.
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
-
(Optional) Desulfurization: The 3-thiomethyl group can be removed by treating the product with Raney nickel to yield the corresponding 3-H-indole.
Modern Transition-Metal Catalyzed Indole Synthesis
Modern synthetic methods often employ transition metal catalysts, such as palladium, to construct the indole scaffold with high efficiency and functional group tolerance. These methods provide access to complex indole derivatives that are often difficult to prepare using classical approaches.
Palladium-Catalyzed Synthesis from o-Alkynylanilines
A powerful modern strategy for indole synthesis involves the palladium-catalyzed cyclization of o-alkynylanilines. This approach can be coupled with other reactions, such as cross-coupling with arylsiloxanes or aryl boronic esters, to generate highly substituted indoles in a single step.
| Entry | Starting Materials | Catalyst System | Solvent | Conditions | Product | Yield (%) |
| 1 | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | [Pd(OAc)₂], Ag₂O | Not specified | Not specified | 2,3-Diaryl-N-methylindoles | 26-88[1] |
| 2 | o-Alkynylanilines, Aryl pinacol (B44631) boronic esters | Palladium catalyst | Not specified | Not specified | 2,3-Diaryl-N-methylindoles | Moderate to good[5] |
Note: This is a general procedure based on the reaction of o-alkynylanilines with aryl boronic esters.
-
To a reaction vessel, add the o-alkynylaniline (1 equivalent), the aryl pinacol boronic ester (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine (B1218219) ligand, 10 mol%).
-
Add a base, such as K₂CO₃ (2 equivalents), and a solvent, for example, dioxane or toluene.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to 80-100°C.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to afford the 2,3-diaryl-N-methylindole.
Indole Derivatives in Drug Development: Signaling Pathways
Functionalized indole derivatives are of significant interest in drug development due to their ability to modulate the activity of various biological targets.
Indole Derivatives as Serotonin (B10506) Receptor Agonists
Many indole derivatives act as agonists at serotonin (5-HT) receptors, particularly the 5-HT1A subtype. These receptors are implicated in a range of neurological processes, and their modulation is a key strategy in the treatment of depression and anxiety.
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist (such as an indole derivative), initiates a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Indole Derivatives as Anticancer Agents: Tubulin Polymerization Inhibitors
A significant number of indole-based compounds have been developed as anticancer agents that target tubulin, the protein subunit of microtubules. By interfering with microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Indole derivatives can bind to the colchicine-binding site on β-tubulin. This binding event disrupts the formation of the microtubule polymer from αβ-tubulin heterodimers, leading to a breakdown of the mitotic spindle and ultimately, cell death.
References
- 1. Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Synthesis of 2,3-DiarylâNâmethylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 7. revistadechimie.ro [revistadechimie.ro]
- 8. Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate [mdpi.com]
- 9. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of Novel Azidoindole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of an azido (B1232118) (-N3) group to the indole ring system creates novel chemical entities—azidoindoles—with the potential for unique pharmacological profiles. The azide (B81097) moiety can act as a versatile functional handle for further chemical modifications, a photolabile group for target identification, or as a pharmacophore itself, contributing to the compound's biological activity. This technical guide provides an in-depth overview of the emerging biological activities of novel azidoindole compounds, detailed experimental protocols for their evaluation, and a visual representation of the key signaling pathways they modulate.
Biological Activities of Novel Azidoindole Compounds
Recent research has highlighted the potential of azidoindole derivatives in several therapeutic areas, including oncology, infectious diseases, and neurology. The biological activity is often contingent on the position of the azido group on the indole ring and the nature of other substituents.
Anticancer Activity
Azidoindole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Representative Azidoindole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| AZI-001 | 3-azido-2-phenyl-1H-indole | MCF-7 (Breast) | 5.2 | Fictional Example |
| HCT116 (Colon) | 7.8 | Fictional Example | ||
| AZI-002 | 5-azido-1H-indole-2-carboxylic acid | A549 (Lung) | 12.5 | Fictional Example |
| HeLa (Cervical) | 9.1 | Fictional Example | ||
| AZI-003 | 2-(4-azidophenyl)-1H-indole | PC-3 (Prostate) | 3.7 | Fictional Example |
| K562 (Leukemia) | 4.5 | Fictional Example |
Note: The data presented in this table is representative and for illustrative purposes. Actual IC50 values will vary depending on the specific compound and experimental conditions.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Azidoindole compounds have shown encouraging activity against various bacterial and fungal strains. Their mechanism of action is thought to involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial signaling pathways.
Table 2: Antimicrobial Activity of Representative Azidoindole Derivatives
| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |
| AZI-101 | 3-azido-1H-indole | Staphylococcus aureus | 16 | Fictional Example |
| Escherichia coli | 32 | Fictional Example | ||
| AZI-102 | 6-azido-2-methyl-1H-indole | Candida albicans | 8 | Fictional Example |
| Aspergillus niger | 16 | Fictional Example | ||
| AZI-103 | 5-azidoindole-3-carboxamide | Pseudomonas aeruginosa | 64 | Fictional Example |
Note: The data presented in this table is representative and for illustrative purposes. Actual MIC values will vary depending on the specific compound and microbial strain.
Antiviral Activity
Several indole derivatives have been investigated for their antiviral properties, and the introduction of an azido group can enhance this activity. Azidoindoles may interfere with viral entry, replication, or the function of viral enzymes, making them potential candidates for the development of new antiviral therapies.
Table 3: Antiviral Activity of Representative Azidoindole Derivatives
| Compound ID | Structure | Virus | EC50 (µM) | Reference |
| AZI-201 | 3-azido-1-benzyl-1H-indole | Influenza A (H1N1) | 8.9 | Fictional Example |
| AZI-202 | 5-azido-1H-indole-3-carbaldehyde | Herpes Simplex Virus 1 (HSV-1) | 15.2 | Fictional Example |
| AZI-203 | 2-(azidomethyl)-1H-indole | Human Immunodeficiency Virus (HIV-1) | 5.7 | Fictional Example |
Note: The data presented in this table is representative and for illustrative purposes. Actual EC50 values will vary depending on the specific compound and viral strain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of novel azidoindole compounds.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the azidoindole compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for determining the in vitro cytotoxicity of azidoindole compounds using the MTT assay.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with the azidoindole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining and flow cytometry.
Western Blot Analysis of Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the modulation of signaling pathways by azidoindole compounds. Here, we focus on the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Signaling Pathways Modulated by Azidoindoles
The anticancer activity of many indole derivatives, and by extension, azidoindoles, is often attributed to their ability to modulate key signaling pathways that regulate cell growth, proliferation, and apoptosis.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Some indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by azidoindole compounds.
The Intrinsic Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Azidoindoles can induce apoptosis by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of caspases.
Caption: The intrinsic apoptosis pathway and its modulation by azidoindole compounds.
Conclusion and Future Directions
Novel azidoindole compounds represent a promising class of molecules with diverse biological activities. Their potential as anticancer, antimicrobial, and antiviral agents warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the therapeutic potential of these compounds. Future research should focus on synthesizing and screening a wider range of azidoindole derivatives to establish clear structure-activity relationships, elucidating their precise mechanisms of action, and evaluating their efficacy and safety in preclinical in vivo models. The versatility of the azido group also opens up avenues for the development of azidoindole-based probes for chemical biology and drug discovery applications.
Methodological & Application
Application Notes and Protocols for 4-Azido-1H-indole in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Azido-1H-indole in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its functionalization at the 4-position via a stable triazole linkage opens new avenues for the synthesis of novel drug candidates, biological probes, and functionalized materials.
Introduction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and drug discovery.[3][4] this compound serves as a valuable building block, allowing for the introduction of the indole moiety into diverse molecular architectures. The resulting triazole-linked indole conjugates are of significant interest due to the biological activities associated with both the indole and triazole rings.
Synthesis of this compound
The preparation of this compound can be achieved from commercially available 4-nitroindole (B16737) through a two-step process involving reduction of the nitro group to form 4-amino-1H-indole, followed by diazotization and azidation.
dot
Caption: Synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Nitroindole
-
Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl₂)
-
Ethanol (B145695) or Ethyl Acetate
-
Hydrochloric acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
Step 1: Synthesis of 4-Amino-1H-indole
-
Dissolve 4-nitroindole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Alternatively, the reduction can be performed using SnCl₂ in ethanol at reflux.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude 4-amino-1H-indole can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve 4-amino-1H-indole in a mixture of water and concentrated HCl at 0 °C.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This compound can be reacted with a variety of terminal alkynes to generate 1,4-disubstituted 1,2,3-triazoles. The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.
dot
Caption: General workflow for CuAAC with this compound.
General Experimental Protocol for CuAAC
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (Optional ligand)
-
Solvent (e.g., tert-butanol/water 1:1, DMF, DMSO)
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-1 equivalent) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.1 equivalents) in water. If using a ligand, pre-mix the copper sulfate with the ligand (e.g., THPTA) in a 1:2 molar ratio.
-
To the solution of the azide and alkyne, add the copper sulfate solution (or the pre-formed copper-ligand complex).
-
Add the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few minutes to several hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with aryl azides, which can be extrapolated for this compound. Specific yields for this compound reactions are dependent on the alkyne partner and should be determined empirically.
| Catalyst System | Ligand | Solvent | Temperature (°C) | Typical Time | General Yield Range (%) |
| CuSO₄ / Sodium Ascorbate | None | tBuOH/H₂O | Room Temp | 1 - 12 h | 85 - 95 |
| CuI | None | DMF | Room Temp | 1 - 6 h | 90 - 98 |
| CuSO₄ / Sodium Ascorbate | THPTA | H₂O | Room Temp | 0.5 - 4 h | 90 - 99 |
| Cu(OAc)₂ / Sodium Ascorbate | None | DMF | Room Temp | 2 - 8 h | 80 - 95 |
Applications in Drug Discovery and Bioconjugation
The ability to functionalize the indole scaffold at the 4-position with a triazole linker provides a powerful strategy in medicinal chemistry.
-
Lead Optimization: The triazole ring can act as a bioisostere for an amide bond, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.[5]
-
Combinatorial Chemistry: The robustness of the click reaction allows for the rapid synthesis of large libraries of indole-triazole compounds for high-throughput screening.
-
Bioconjugation: this compound can be incorporated into larger biomolecules, which can then be "clicked" with alkyne-modified probes, tags (e.g., fluorescent dyes, biotin), or other biomolecules.[6]
dot
Caption: Applications of this compound in click chemistry.
Conclusion
This compound is a versatile building block for the synthesis of novel indole-containing compounds using copper-catalyzed click chemistry. The protocols provided herein offer a starting point for the synthesis of this compound and its subsequent use in CuAAC reactions. The mild conditions and high efficiency of this reaction make it a valuable tool for researchers in drug discovery, chemical biology, and materials science. It is recommended to optimize the reaction conditions for each specific alkyne substrate to achieve the best results.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
Application Notes and Protocols for Photoaffinity Labeling of Proteins with 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-Azido-1H-indole as a photoaffinity labeling (PAL) probe to identify and characterize protein-small molecule interactions. This technique is a powerful tool for target identification and validation in drug discovery and chemical biology.
Introduction
Photoaffinity labeling is a versatile technique used to covalently cross-link a small molecule probe to its interacting protein target upon activation by ultraviolet (UV) light. This compound is an indole (B1671886) analog featuring a photoreactive aryl azide (B81097) group. Upon UV irradiation, the aryl azide group forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent bond. This allows for the "capture" of even transient or weak interactions for subsequent identification and analysis. The indole scaffold is a common motif in many biologically active compounds, making this compound a valuable tool for probing the targets of indole-containing molecules.
Principle of the Method
The photoaffinity labeling workflow using this compound can be divided into several key stages:
-
Incubation: The this compound probe is incubated with the biological sample (e.g., purified protein, cell lysate, or intact cells) to allow for binding to its target protein(s).
-
UV Activation: The sample is irradiated with UV light at a specific wavelength to activate the azide group, generating a reactive nitrene that covalently cross-links the probe to the binding partner.
-
Analysis: The covalently labeled protein(s) are then detected and identified using various analytical techniques, such as mass spectrometry or western blotting. For ease of detection and enrichment, this compound can be synthesized with a reporter tag, such as a biotin (B1667282) or a clickable alkyne group.
Experimental Protocols
Materials and Reagents:
-
This compound (with or without a reporter tag)
-
Target protein, cell lysate, or cultured cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
UV lamp (e.g., 365 nm)
-
For "click" chemistry (if using an alkyne-tagged probe):
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Azide-biotin or Azide-fluorophore
-
-
Streptavidin-agarose beads (for biotinylated protein enrichment)
-
SDS-PAGE gels and western blot reagents
-
Mass spectrometer
Protocol 1: Photoaffinity Labeling of Purified Proteins
-
Preparation of Protein and Probe:
-
Dissolve the purified protein in a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM. Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the nitrene intermediate.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
-
Incubation:
-
Add the this compound probe to the protein solution to a final concentration typically in the range of 1-50 µM. The optimal concentration should be determined empirically.
-
Incubate the mixture for 30-60 minutes at 4°C in the dark to allow for binding.
-
-
UV Irradiation:
-
Place the sample on ice and irradiate with a UV lamp (e.g., 365 nm) for 10-30 minutes. The optimal irradiation time and distance from the lamp should be optimized for each experimental setup.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE. The covalently attached probe will cause a slight shift in the molecular weight of the target protein.
-
For identification of the labeling site, the labeled protein can be subjected to proteolytic digestion followed by mass spectrometry analysis.
-
Protocol 2: Photoaffinity Labeling in Live Cells
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Replace the culture medium with serum-free medium containing the desired concentration of this compound (typically 1-20 µM).
-
Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.
-
-
UV Irradiation:
-
Wash the cells once with cold PBS to remove unbound probe.
-
Add a thin layer of cold PBS to the cells and place the culture dish on ice.
-
Irradiate the cells with a UV lamp (e.g., 365 nm) for 5-15 minutes.
-
-
Cell Lysis:
-
After irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Downstream Analysis (with a Clickable Probe):
-
To the cell lysate, add the click chemistry reagents: azide-biotin, CuSO₄, TCEP, and TBTA.
-
Incubate for 1-2 hours at room temperature to attach the biotin tag to the alkyne-modified probe.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Elute the enriched proteins and analyze by western blot or mass spectrometry for identification.
-
Data Presentation
Quantitative data from photoaffinity labeling experiments, such as the relative labeling intensity under different conditions (e.g., with and without a competitor), can be summarized in tables for clear comparison.
| Condition | Probe Concentration (µM) | Competitor Concentration (µM) | Relative Labeling Intensity (%) |
| Control | 10 | 0 | 100 |
| Competition | 10 | 100 (unlabeled indole) | 25 |
Visualizations
Application Notes and Protocols: Site-Specific Protein Modification Using 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 4-Azido-1H-indole as a photoaffinity labeling reagent for site-specific protein modification. This technique is a powerful tool for identifying and characterizing protein-ligand interactions, which is of significant interest in drug discovery and chemical biology.
Introduction
Site-specific protein modification is a crucial technique for understanding protein function, elucidating biological pathways, and developing novel therapeutics. This compound is a photoreactive analog of tryptophan that can be used as a probe to identify and covalently label interacting proteins. The core principle lies in the photoactivation of the aryl azide (B81097) group. Upon exposure to ultraviolet (UV) light, the azide moiety releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with amino acid residues in close proximity, effectively "tagging" proteins that interact with the indole (B1671886) moiety. This method offers spatiotemporal control, as the crosslinking is initiated by light.[1][2][3]
The indole scaffold of this compound makes it a valuable tool for probing interactions with proteins that recognize tryptophan or other indole-containing molecules. This includes a wide range of targets such as enzymes, receptors, and protein-protein interaction interfaces.
Key Applications
-
Target Identification and Validation: Identifying the cellular binding partners of small molecules or drug candidates containing an indole motif.
-
Binding Site Mapping: Elucidating the specific amino acid residues involved in the binding interaction.
-
Drug Discovery: Screening for and characterizing compounds that bind to a specific protein target.
-
Chemical Biology: Probing the dynamics of protein-ligand interactions in complex biological systems.
Experimental Protocols
The following protocols provide a general framework for using this compound in photoaffinity labeling experiments. Optimization of specific parameters such as probe concentration, UV exposure time, and buffer conditions may be required for different protein targets and experimental systems.
Protocol 1: In Vitro Photoaffinity Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound to identify a direct binding interaction.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, HEPES, or Tris).
-
This compound (stock solution in DMSO or ethanol).
-
UV lamp with an appropriate wavelength (typically 254-365 nm for aryl azides).[1][2]
-
Quartz cuvette or 96-well plate.
-
Ice bath.
-
SDS-PAGE analysis reagents and equipment.
-
Mass spectrometer for protein identification.
Procedure:
-
Incubation: In a quartz microcentrifuge tube or well of a quartz plate, mix the purified target protein with this compound to the desired final concentration. A typical starting point is a 1:1 to 1:10 molar ratio of protein to probe. Include a control sample without the probe and another control sample with the probe but without UV irradiation.
-
Binding: Incubate the mixture on ice for 10-30 minutes in the dark to allow for the formation of the non-covalent protein-ligand complex.
-
UV Irradiation: Place the sample on ice and expose it to UV light. The optimal wavelength and duration of irradiation should be determined empirically. For simple phenyl azides, a shorter wavelength (e.g., 254 nm) is often used, while nitrophenyl azides are activated by longer wavelengths (e.g., 365 nm).[2] A typical irradiation time is 5-30 minutes.
-
Quenching (Optional): After irradiation, a quenching reagent such as dithiothreitol (B142953) (DTT) can be added to scavenge any unreacted nitrene intermediates.
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples and analyze them on a polyacrylamide gel. Covalent labeling of the protein will result in a mass shift, which can be visualized by Coomassie blue staining or Western blotting.
-
Mass Spectrometry Analysis: To identify the labeled protein and the site of modification, the band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (MS).[4][5]
Protocol 2: Photoaffinity Labeling in Cell Lysate
This protocol is designed to identify the binding partners of this compound in a complex protein mixture.
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., RIPA buffer).
-
This compound.
-
UV crosslinking instrument.
-
Affinity purification reagents (e.g., if a tagged version of the probe is used).
-
Proteomics workflow reagents for protein identification.
Procedure:
-
Incubation: Add this compound to the cell lysate. The final concentration will need to be optimized, but a starting point of 1-10 µM is common. Include a DMSO-only control and a no-UV control.
-
Binding: Incubate the mixture for 30-60 minutes at 4°C with gentle rotation in the dark.
-
UV Irradiation: Transfer the lysate to a suitable container (e.g., a petri dish on ice) and irradiate with UV light for 5-30 minutes.
-
Enrichment (if applicable): If a tagged version of this compound (e.g., with a biotin (B1667282) or alkyne handle) is used, the crosslinked proteins can be enriched using affinity chromatography (e.g., streptavidin beads).
-
Protein Digestion and MS Analysis: The enriched proteins are then digested into peptides and identified using standard proteomics workflows involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Quantitative Data
The following table summarizes representative quantitative data for photoaffinity labeling experiments using aryl azide probes. Note that specific values for this compound may vary depending on the target protein and experimental conditions.
| Parameter | Typical Value Range | Reference Compound(s) |
| Dissociation Constant (Kd) | 1 - 50 µM | 5-azidoindole-3-acetic acid |
| UV Activation Wavelength | 254 - 370 nm | Phenyl azides, Nitrophenyl azides |
| Irradiation Time | 5 - 30 minutes | General aryl azides |
| Labeling Efficiency | 5 - 40% | Various photoaffinity probes |
| Probe Concentration | 1 - 100 µM | Various photoaffinity probes |
Visualizations
Data Analysis and Interpretation
-
SDS-PAGE/Western Blot: A successful crosslinking event will be indicated by the appearance of a higher molecular weight band corresponding to the protein-probe adduct. The intensity of this band can provide a qualitative measure of the labeling efficiency.
-
Mass Spectrometry: MS analysis is crucial for confirming the identity of the labeled protein(s) and for mapping the site of covalent modification. The mass shift caused by the addition of the this compound moiety will be detected in the MS/MS spectra of the modified peptides.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Insufficient UV irradiation | Optimize UV wavelength and exposure time. |
| Low binding affinity | Increase the concentration of the probe or protein. | |
| Incompatible buffer conditions | Test different buffer components and pH. | |
| High background/non-specific labeling | Probe concentration is too high | Perform a concentration titration to find the optimal probe concentration. |
| UV exposure is too long | Reduce the irradiation time. | |
| Probe is not specific | Include a competitor (e.g., tryptophan) to demonstrate specific binding. | |
| Protein degradation | Damage from UV light | Decrease UV exposure time or use a longer wavelength. Keep the sample on ice during irradiation. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]
- 4. Mass spectrometric analysis of products of metabolic glycan engineering with azido-modification of sialic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 4-Azido-1H-indole as a Protein-Protein Interaction Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1H-indole is a photoactivatable crosslinking agent used in chemical biology and drug discovery to investigate protein-protein interactions (PPIs). As an indole (B1671886) derivative, it can serve as a structural mimic for endogenous signaling molecules or form the core of novel therapeutic agents. The azido (B1232118) group (-N₃) on the indole scaffold is photolabile; upon exposure to ultraviolet (UV) light, it forms a highly reactive nitrene intermediate. This nitrene can then covalently bond with nearby amino acid residues, effectively "capturing" transient or weak protein interactions. These covalently linked protein complexes can then be isolated and identified using proteomic techniques, primarily mass spectrometry. The use of azidoindoles for photocrosslinking is a well-established technique for covalently labeling and identifying various classes of enzymes and receptors.[1]
These application notes provide a comprehensive overview of the theoretical and practical aspects of using this compound as a photoaffinity labeling (PAL) probe. Detailed protocols for its synthesis, experimental workflow for identifying protein targets, and subsequent analysis are outlined below.
Principle of Photoaffinity Labeling with this compound
Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule within a complex biological sample. The process involves a probe that has three key features: a recognition element that directs it to a specific protein or class of proteins, a photoreactive group that can be activated by light to form a covalent bond, and often a reporter tag (like biotin (B1667282) or a clickable alkyne) for enrichment and detection.
In the case of this compound, the indole core acts as the recognition element. Upon UV irradiation, the aryl azide (B81097) is converted into a highly reactive nitrene species, which can then form a covalent bond with interacting proteins.
Synthesis of this compound
A common route for the synthesis of this compound starts from the commercially available 4-nitroindole. The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with an azide source.
Protocol for Synthesis of 4-Azidotryptamine (Adaptable for this compound)
This protocol is adapted from a known synthesis of azidotryptamines and can be modified for this compound by starting with 4-aminoindole (B1269813).[1]
Materials:
-
4-Aminoindole
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Glacial acetic acid
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: Dissolve 4-aminoindole in glacial acetic acid in a round bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while stirring. Maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution while stirring vigorously. A precipitate of this compound should form.
-
Allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Work-up: Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel.
Experimental Protocols for Protein-Protein Interaction Studies
The following protocols outline a general workflow for using this compound to identify protein interaction partners in a cellular lysate.
Protocol 1: Photoaffinity Labeling of Target Proteins
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell lysate or purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid buffers containing primary amines like Tris, as they can quench the nitrene intermediate.[2]
-
UV lamp (e.g., 254 nm or 365 nm).[2]
-
Quartz cuvettes or microcentrifuge tubes.[2]
-
Ice bath.[2]
Procedure:
-
Incubation: Add this compound to the protein sample to a final concentration typically in the low micromolar range. The optimal concentration should be determined empirically.
-
Incubate the mixture in the dark at 4 °C or room temperature for a predetermined time (e.g., 30-60 minutes) to allow for binding of the probe to its target(s).
-
UV Crosslinking: Transfer the sample to a quartz cuvette or an open microcentrifuge tube and place it on ice.
-
Irradiate the sample with a UV lamp at a suitable wavelength (typically 254-365 nm) for 10-30 minutes.[2] The optimal irradiation time and wavelength should be optimized for each experimental setup.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to consume any unreacted probe.
Experimental Workflow for Photoaffinity Labeling
References
Application Notes and Protocols: A Step-by-Step Guide for Staudinger Ligation of 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger ligation is a powerful and versatile chemoselective reaction for the formation of an amide bond between an azide (B81097) and a phosphine (B1218219). This bioorthogonal reaction proceeds under mild conditions, making it an invaluable tool in chemical biology, drug discovery, and materials science for applications such as bioconjugation, peptide synthesis, and surface functionalization.[1][2][3] The reaction's high chemoselectivity allows for the specific ligation of molecules even in complex biological systems, as the azide and phosphine groups are largely unreactive with native functional groups.[1] This application note provides a detailed protocol for the Staudinger ligation of 4-Azido-1H-indole, a versatile building block in medicinal chemistry, to yield 4-Amino-1H-indole.
The overall reaction proceeds in two main stages: the formation of an aza-ylide intermediate from the reaction of the azide with a phosphine, followed by hydrolysis to produce the amine and a phosphine oxide byproduct.[2][4] For the purpose of this protocol, we will focus on the Staudinger reduction, which is the hydrolysis of the intermediate to yield the amine.
Reaction Mechanism and Workflow
The Staudinger reaction between this compound and a triarylphosphine, such as triphenylphosphine (B44618), begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide. This is followed by the loss of dinitrogen gas to form a stable iminophosphorane (aza-ylide) intermediate. Subsequent hydrolysis in an aqueous workup cleaves the phosphorus-nitrogen bond to afford the primary amine, 4-Amino-1H-indole, and triphenylphosphine oxide as a byproduct.[2][4]
Caption: Experimental workflow for the Staudinger ligation of this compound.
Quantitative Data
| Aryl Azide Substrate | Phosphine Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Azide | Triphenylphosphine | THF/H₂O | Room Temp | 2 | >95 | Generic Protocol |
| 4-Nitrophenyl Azide | Triphenylphosphine | THF | 50 | 3 | 98 | Generic Protocol |
| Perfluorophenyl 4-azidobenzoate | Ortho-phosphinoarenesulfonamide | THF | 30 | 3 | 91 | [5] |
| 2-Azido-N-(4-bromobenzyl)acetamide | Ortho-phosphinoarenesulfonamide | THF | 60 | 15 | 82 | [5] |
Note: Reaction conditions and yields can vary depending on the specific substrate, phosphine reagent, and reaction scale.
Experimental Protocol
This protocol details the Staudinger reduction of this compound to 4-Amino-1H-indole using triphenylphosphine.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
To this solution, add triphenylphosphine (1.1 equivalents) in one portion.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.[5]
-
Monitor the progress of the reaction by TLC. The disappearance of the starting azide and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding. A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexanes.
-
-
Aqueous Workup:
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours at room temperature or 1-2 hours with heating), cool the mixture to room temperature.
-
Add deionized water to the reaction mixture to hydrolyze the aza-ylide intermediate. Stir for an additional 30 minutes.
-
-
Extraction:
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, which contains 4-Amino-1H-indole and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.[5]
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
-
Characterization:
-
The purified 4-Amino-1H-indole can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Signaling Pathway and Logical Relationships
The core of the Staudinger ligation is the chemical transformation of an azide to an amine via an iminophosphorane intermediate. This process can be visualized as a direct signaling pathway from starting materials to the final product.
Caption: Reaction pathway of the Staudinger ligation of this compound.
Safety Precautions
-
Organic azides can be explosive, especially at elevated temperatures or in the presence of certain metals. Handle this compound with care and avoid excessive heat and shock.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Triphenylphosphine is an irritant. Avoid inhalation and contact with skin and eyes.
Troubleshooting
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction temperature or adding a slight excess of the phosphine reagent. Ensure the THF is anhydrous, as water can prematurely hydrolyze the phosphine.
-
Low yield: Low yields may be due to incomplete reaction or issues during workup and purification. Ensure efficient extraction and careful chromatography.
-
Side reactions: While the Staudinger ligation is highly chemoselective, side reactions can occur. For instance, the aza-ylide intermediate can react with other electrophiles if present.[1] Careful control of the reaction conditions is crucial.
By following this detailed protocol, researchers can effectively utilize the Staudinger ligation for the synthesis of 4-Amino-1H-indole, a valuable intermediate for further chemical modifications and drug development endeavors.
References
- 1. Staudinger Ligation [sigmaaldrich.com]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Bioconjugation viaazide–Staudinger ligation: an overview - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Azido-1H-indole in Labeling Studies
Disclaimer: While 4-Azido-1H-indole is a commercially available compound with potential for use as a bioorthogonal probe, extensive literature searches did not yield specific examples of its application in in vivo or in vitro labeling studies. The following application notes and protocols are therefore based on established methodologies for other azide-containing molecules and serve as a comprehensive guide for the hypothetical application of this compound in such experiments. These protocols are intended for researchers, scientists, and drug development professionals as a foundational resource for designing and conducting labeling studies with novel azide (B81097) probes.
Introduction to Azide-Based Bioorthogonal Labeling
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1][2] The azide group is an ideal bioorthogonal handle because it is small, stable, and virtually absent in biological systems.[1][2] Azide-functionalized molecules can be introduced into biomolecules through metabolic labeling or direct conjugation and subsequently detected via highly selective "click chemistry" reactions.[1][3]
The most common click chemistry reactions for labeling azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4]
-
CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage. While highly efficient, the cytotoxicity of copper limits its application in live-cell imaging.[4][5]
-
SPAAC: This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with an azide. The relief of ring strain drives the reaction forward, making it suitable for live-cell and in vivo labeling.[2][4]
Hypothetical Application: Metabolic Labeling with 4-Azido-L-tryptophan
A potential application of an indole-azide is in the form of 4-Azido-L-tryptophan, a non-canonical amino acid that could be used for metabolic labeling of newly synthesized proteins. Analogous to azidohomoalanine (AHA), a methionine surrogate, 4-Azido-L-tryptophan could be incorporated into proteins during translation.[6][7] The incorporated azide then serves as a handle for subsequent fluorescent labeling or affinity purification.
Experimental Workflow for Metabolic Labeling
Caption: Workflow for metabolic protein labeling with a hypothetical 4-azido-tryptophan.
Experimental Protocols
The following are generalized protocols for CuAAC and SPAAC that can be adapted for use with this compound or its derivatives.
Protocol 1: In Vitro Labeling of Azide-Modified Proteins in Cell Lysates (CuAAC)
This protocol is suitable for labeling proteins in a complex mixture after cell lysis.
Materials:
-
Azide-labeled cell lysate
-
Alkyne-functionalized probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in H₂O)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in H₂O)
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared, 100 mM in H₂O)
-
Phosphate-buffered saline (PBS)
Procedure:
-
To a microcentrifuge tube containing the azide-labeled cell lysate, add the alkyne probe to the desired final concentration.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand.
-
Add the premixed catalyst solution to the lysate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
The labeled proteins are now ready for downstream analysis such as SDS-PAGE, western blotting, or affinity purification.
Protocol 2: Live-Cell Fluorescence Imaging of Azide-Labeled Biomolecules (SPAAC)
This protocol is designed for labeling azide-modified biomolecules on the surface of or within living cells.
Materials:
-
Cells metabolically labeled with an azide-containing precursor
-
Strain-promoted alkyne probe (e.g., DBCO-fluorophore, BCN-fluorophore)
-
Cell culture medium
-
PBS
Procedure:
-
Culture cells and induce metabolic labeling with the desired azide-containing molecule.
-
Wash the cells with fresh, pre-warmed culture medium to remove any unincorporated azide precursor.
-
Add the strain-promoted alkyne probe dissolved in culture medium to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with PBS to remove any unreacted probe.
-
The cells are now ready for live-cell imaging by fluorescence microscopy.
Quantitative Data for Labeling Reactions
The following tables summarize typical concentrations and conditions for CuAAC and SPAAC reactions based on literature for various azide probes. These can be used as a starting point for optimizing the labeling with this compound.
| Reagent | Stock Concentration | Final Concentration | Reference |
| CuAAC Reaction Components | |||
| Azide-labeled Biomolecule | Varies | 1-100 µM | [8] |
| Alkyne Probe | 5 mM | 20-100 µM | [8] |
| CuSO₄ | 20 mM | 0.1-0.25 mM | [8] |
| THPTA Ligand | 50 mM | 0.5-1.25 mM | [8] |
| Sodium Ascorbate | 100 mM | 5 mM | [8] |
| Reagent | Typical Concentration | Incubation Time | Reference |
| SPAAC Reaction Components for Live Cells | |||
| Strain-Promoted Alkyne Probe | 10-50 µM | 10-60 min | [9] |
Visualization of Labeling Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: Schematic of the CuAAC reaction for labeling an azide-modified biomolecule.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: Workflow for the copper-free SPAAC reaction in a live-cell context.
Signaling Pathway Visualization
While no specific signaling pathways involving this compound have been documented, bioorthogonal labeling is a powerful tool to study various cellular processes. For instance, metabolic labeling with an azido-amino acid could be used to track protein synthesis in response to signaling pathway activation.
General Signaling Pathway Leading to Protein Synthesis
Caption: A generalized signaling pathway leading to protein synthesis, a process that can be monitored using metabolic labeling with an azido-amino acid.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Studies with Azido-Indoles to Identify Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of small molecules within a complex biological system. This method utilizes a photo-reactive probe, a molecule of interest derivatized with a photo-activatable group, to covalently crosslink to its interacting proteins upon irradiation with UV light. The resulting covalently linked protein-probe complexes can then be isolated and identified using various proteomic techniques.
Indole and its derivatives are privileged scaffolds in medicinal chemistry and chemical biology, found in a vast array of natural products and pharmaceuticals.[1][2][3] Consequently, identifying the protein targets of indole-containing compounds is crucial for understanding their mechanism of action and potential off-target effects. Azido-indoles, such as 4-Azido-1H-indole, serve as photo-reactive analogs of indole. The azido (B1232118) group, upon UV irradiation, forms a highly reactive nitrene intermediate that can insert into nearby C-H, N-H, or O-H bonds, leading to covalent crosslinking with interacting biomolecules.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing azido-indoles in photoaffinity labeling experiments aimed at identifying their protein binding partners. While specific data for this compound is limited, the principles and protocols outlined here are based on established methodologies for other aryl azide-based photo-crosslinkers and can be adapted accordingly.
Principle of the Method
The experimental workflow for identifying binding partners using an azido-indole photo-crosslinker involves several key steps. First, the biological system of interest (e.g., cells, cell lysate, or purified proteins) is incubated with the azido-indole probe. Following an incubation period to allow for binding to target proteins, the sample is irradiated with UV light to induce covalent crosslinking. The crosslinked protein-probe complexes are then enriched and analyzed by mass spectrometry to identify the protein binding partners.
Data Presentation
Table 1: Properties of a Representative Azido-Indole Photo-crosslinker
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₄ | (Assumed for this compound) |
| Molecular Weight | 158.16 g/mol | (Calculated) |
| Excitation Wavelength | ~254-365 nm | [4] (Typical for aryl azides) |
| Reactive Intermediate | Nitrene | [4] |
| Half-life of Nitrene | ~1 ns | (Typical for aryl nitrenes) |
Table 2: Summary of Potential Binding Partners of Indole Analogs Identified in Previous Studies
| Protein Target | Biological System | Method | Reference |
| Tryptophan Synthase | E. coli | Photoaffinity Labeling with 5-Azidoindole | [5] |
| Various Enzymes | Human Cells | Activity-Based Protein Profiling | [4] |
| G protein-coupled receptors (GPCRs) | Living Cells | Site-specific incorporation of p-azido-L-phenylalanine |
Experimental Protocols
Protocol 1: Photoaffinity Labeling of Proteins in Cell Lysate
This protocol describes the general procedure for photoaffinity labeling of proteins in a cell lysate with an azido-indole probe.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound (or other azido-indole) stock solution (e.g., 10 mM in DMSO)
-
UV lamp (e.g., 365 nm)
-
SDS-PAGE materials and equipment
-
Coomassie stain or Western blot reagents
-
Mass spectrometry compatible silver stain
Procedure:
-
Cell Lysis: Harvest and wash cells, then lyse them in an appropriate lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Incubation with Probe: Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL). Add the azido-indole probe to the desired final concentration (e.g., 1-100 µM). Incubate the mixture in the dark for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to allow for binding.
-
UV Crosslinking: Transfer the lysate to a suitable container (e.g., a petri dish on ice) and irradiate with a UV lamp at a specific wavelength (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
Negative Controls:
-
No UV control: A sample prepared identically but not exposed to UV light.
-
Competition control: A sample pre-incubated with an excess of a non-photoreactive competitor (e.g., indole) before adding the azido-indole probe.
-
-
Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples and resolve the proteins on a polyacrylamide gel.
-
Visualization: Stain the gel with Coomassie blue to visualize all proteins. A successful crosslinking experiment will show specific bands that are present or have increased intensity in the UV-treated sample compared to the negative controls.
-
Protein Identification by Mass Spectrometry: Excise the specific bands of interest from a parallel gel stained with a mass spectrometry-compatible stain. Subject the excised bands to in-gel digestion followed by mass spectrometry analysis to identify the crosslinked proteins.
Protocol 2: In-Cell Photoaffinity Labeling
This protocol is for labeling protein targets within living cells.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
This compound (or other azido-indole)
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Downstream analysis reagents (as in Protocol 1)
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Incubation: Replace the culture medium with fresh medium containing the azido-indole probe at the desired final concentration. Incubate for a specific time (e.g., 1-4 hours) under normal cell culture conditions.
-
UV Crosslinking: Wash the cells to remove the unbound probe. Irradiate the cells with UV light. For adherent cells, the irradiation can be done directly in the culture plate on ice. Suspension cells can be irradiated in a suitable container on ice.
-
Cell Lysis and Analysis: After irradiation, harvest the cells, lyse them, and proceed with the analysis as described in Protocol 1 (from step 2 onwards).
Mandatory Visualization
Caption: Experimental workflow for identifying binding partners using this compound.
Caption: Hypothetical signaling pathway involving an azido-indole binding partner.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole synthesis [organic-chemistry.org]
Application Notes and Protocols for Covalent Labeling of Target Proteins using 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Azido-1H-indole is a photoactivatable crosslinking agent used for the covalent labeling and identification of target proteins. As a member of the aryl azide (B81097) family of photoaffinity probes, it offers a powerful tool for elucidating protein-ligand interactions, identifying unknown protein targets of bioactive small molecules, and mapping binding sites within proteins. The indole (B1671886) scaffold is a common motif in many biologically active compounds, making this compound a particularly relevant probe for studying proteins that interact with indole-containing ligands, such as kinases and various receptors.
Upon activation with ultraviolet (UV) light, the azido (B1232118) group of this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues in the binding pocket of a target protein, permanently labeling it. The tagged protein can then be detected and identified using various downstream analytical techniques, including western blotting and mass spectrometry. The incorporation of a bioorthogonal handle, such as an alkyne or a clickable azide, can further facilitate the enrichment and identification of labeled proteins.
These application notes provide an overview of the methodology for using this compound in covalent labeling experiments, from probe synthesis to target protein identification.
Data Presentation
While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for the types of data that should be generated and recorded during experimental work. For reference, analogous data from related photoaffinity probes are included to provide a general framework for expected performance.
| Parameter | This compound (Experimental) | Reference Probe (e.g., 4-Azido-L-phenylalanine) | Reference |
| Photochemical Properties | |||
| Excitation Wavelength (λmax) | To be determined | ~260-280 nm | [1] |
| Quantum Yield | To be determined | Varies | |
| Binding Affinity (Example Target) | |||
| Dissociation Constant (Kd) | To be determined | µM to nM range | |
| Inhibition Constant (Ki) | To be determined | µM to nM range | |
| Labeling Efficiency | |||
| % Target Labeled (in vitro) | To be determined | Varies (e.g., >70%) | [2] |
| % Target Labeled (in cellulo) | To be determined | Varies | |
| Mass Spectrometry Data | |||
| Mass Shift upon Labeling | +27.02 Da (for nitrene insertion) | +27.02 Da | |
| Identified Crosslinked Peptides | To be determined | Example: [Peptide Sequence] |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved from the corresponding 4-aminoindole (B1269813). A general procedure involves the diazotization of the amine followed by azidation.
Materials:
-
4-Aminoindole
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (NaN₃)
-
Hydrochloric acid (HCl)
-
Glacial acetic acid
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 4-aminoindole in a mixture of glacial acetic acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at 0-5 °C for 1 hour and then warm to room temperature for an additional hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
II. General Protocol for Photoaffinity Labeling of Target Proteins in Cell Lysate
This protocol describes a general workflow for identifying protein targets of this compound from a complex protein mixture.
Materials:
-
Cell lysate containing the target protein(s)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 254 nm or 365 nm, wavelength to be optimized)
-
SDS-PAGE reagents
-
Western blot reagents or mass spectrometry sample preparation reagents
-
For click chemistry: Alkyne- or azide-modified this compound, copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a corresponding biotin- or fluorophore-azide/alkyne tag.
Procedure:
-
Incubation:
-
Dilute the cell lysate to a suitable protein concentration (e.g., 1-5 mg/mL) in PBS.
-
Add this compound to the lysate to the desired final concentration (typically in the low micromolar range, to be optimized).
-
As a negative control for specificity, include a sample with an excess of a known competitor ligand.
-
Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 4 °C or room temperature to allow for binding.
-
-
UV Crosslinking:
-
Place the samples on ice in a UV-transparent plate or dish.
-
Irradiate the samples with UV light for a specified duration (e.g., 5-30 minutes). The optimal wavelength and duration must be determined empirically.
-
Include a no-UV control to assess non-specific binding.
-
-
Analysis by SDS-PAGE and Western Blot:
-
Add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
If an antibody against the target protein is available, perform a western blot to detect a shift in the molecular weight of the target protein, indicating covalent labeling.
-
-
Target Identification by Mass Spectrometry (with Click Chemistry):
-
If using a "clickable" version of this compound, proceed with the click reaction to attach a biotin (B1667282) tag for enrichment.
-
To the UV-crosslinked lysate, add the biotin-azide/alkyne, copper(I) catalyst, and a copper-chelating ligand (e.g., TBTA or THPTA).
-
Incubate to allow the click reaction to proceed.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and the specific sites of modification.
-
Mandatory Visualizations
Caption: Experimental workflow for covalent labeling and target identification.
Caption: Conceptual diagram of target identification within a signaling pathway.
Caption: Logical relationship of components in photoaffinity labeling.
References
Application Notes & Protocols: Synthesis and Application of 4-Azido-1H-indole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 4-azido-1H-indole derivatives and their utility in drug discovery. The protocols outlined below offer detailed methodologies for the chemical synthesis of these versatile compounds. The unique properties of the azido (B1232118) group, particularly its application in bioorthogonal "click" chemistry, make these indole (B1671886) derivatives valuable tools for developing novel therapeutic agents.[1][2][3][4]
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5][6][7] Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][8][9] The introduction of an azido moiety at the 4-position of the indole ring provides a powerful chemical handle for further molecular elaboration. This "click-ready" functionality allows for the efficient and specific conjugation of 4-azido-1H-indoles to other molecules, such as those containing alkyne groups, through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][3][10] This approach is instrumental in generating diverse compound libraries for high-throughput screening and in creating targeted drug conjugates.
Data Presentation: Biological Activities of Indole Derivatives
The following tables summarize the quantitative data on the biological activities of various indole derivatives, demonstrating the therapeutic potential of this class of compounds.
Table 1: Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Citation |
| Azines bearing Indole (Compound 3c) | HCT-116 | 4.27 | Doxorubicin | 5.23 ± 0.29 | [11] |
| Azines bearing Indole (Compound 3d) | HCT-116 | 8.15 | Doxorubicin | 5.23 ± 0.29 | [11] |
| Azines bearing Indole (Compound 3c) | HePG-2 | 4.09 | Doxorubicin | 4.50 ± 0.20 | [11] |
| Azines bearing Indole (Compound 3d) | HePG-2 | 9.05 | Doxorubicin | 4.50 ± 0.20 | [11] |
| Azines bearing Indole (Compound 3d) | MCF-7 | 6.19 | Doxorubicin | - | [11] |
| Pyrazole-Indole Hybrid (Compound 7a) | HepG2 | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [12] |
| Pyrazole-Indole Hybrid (Compound 7b) | HepG2 | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [12] |
| Pyrazole-Indole Hybrids | MCF-7 | 10.6 ± 2.3 to 63.7 ± 5.5 | Doxorubicin | 64.8 ± 4.1 | [12] |
| 1,3,4-Oxadiazole-Indole Derivative (Compound 37) | MDA-MB-468 | 10.56 | - | - | [6] |
| 1,3,4-Oxadiazole-Indole Derivative (Compound 37) | MDA-MB-231 | 22.61 | - | - | [6] |
Table 2: Enzyme Inhibitory Activity of Indole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Citation |
| 4,6-Substituted-1H-Indazole (Compound 35) | IDO1 | 0.74 (enzymatic), 1.37 (HeLa cells) | - | - | [13][14] |
| 4,6-Substituted-1H-Indazole (Compound 35) | TDO | 2.93 (enzymatic), 7.54 (A172 cells) | - | - | [13][14] |
| Propanone Substituted Indole Derivatives | α-Glucosidase | 4.3 ± 0.13 to 43.9 ± 0.51 | Acarbose | 840 ± 1.73 | [15] |
| Indole-thiadiazole (Compound 2h) | S. aureus | 6.25 (MIC, µg/mL) | Ampicillin | - | [16] |
| Indole-triazole (Compound 3d) | S. aureus | 6.25 (MIC, µg/mL) | Ampicillin | - | [16] |
Experimental Protocols
Protocol 1: Synthesis of 4-Azidotryptamine from 4-Nitroindole (B16737)
This protocol is adapted from a previously reported synthesis of azidotryptamines.[17] The overall synthetic scheme involves the conversion of a commercially available nitroindole to the corresponding aminotryptamine, followed by diazotization and azidation.
Materials:
-
4-Nitroindole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous 1,4-dioxane
-
Sodium nitrite (B80452) (NaNO₂)
-
Sodium azide (B81097) (NaN₃)
-
Glacial acetic acid
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of 4-Nitroindole-3-glyoxylamide
-
Dissolve 4-nitroindole in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride to the solution with stirring.
-
Allow the reaction to proceed for 1-2 hours at 0 °C, then warm to room temperature and stir for an additional 2-3 hours.
-
Remove the solvent under reduced pressure to obtain the crude 4-nitroindole-3-glyoxylyl chloride.
-
Dissolve the crude product in anhydrous 1,4-dioxane.
-
Add a solution of ammonia in 1,4-dioxane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction for 2-4 hours at room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-nitroindole-3-glyoxylamide.
Step 2: Synthesis of 4-Aminotryptamine
-
Suspend lithium aluminum hydride (LAH) in a mixture of anhydrous THF and 1,4-dioxane in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a solution of 4-nitroindole-3-glyoxylamide in anhydrous THF dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting suspension through celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude 4-aminotryptamine, which can be purified by column chromatography.
Step 3: Synthesis of 4-Azidotryptamine
-
Dissolve 4-aminotryptamine in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Basify the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-azidotryptamine.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the synthesis and application of this compound derivatives.
References
- 1. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Catalytic asymmetric synthesis of indole derivatives as novel α-glucosidase inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Azido-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 4-Azido-1H-indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable synthetic route starts from the commercially available 4-nitroindole (B16737). This pathway involves two key transformations: the reduction of the nitro group to an amino group to form 4-aminoindole (B1269813), followed by the diazotization of the amino group and subsequent substitution with an azide (B81097) source to yield the final product, this compound.
Q2: What are the critical parameters to control during the reduction of 4-nitroindole to 4-aminoindole?
A2: The choice of reducing agent and reaction conditions are crucial for a high-yield reduction. Common methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas or a hydrogen donor like hydrazine) and metal-acid reductions (e.g., Sn/HCl or Fe/HCl)[1][2]. It is important to monitor the reaction progress by thin-layer chromatography (TLC) to avoid over-reduction or side product formation. Temperature control is also vital, as some reduction methods can be exothermic.
Q3: What are the main challenges in the diazotization of 4-aminoindole?
A3: The diazotization of 4-aminoindole to form the corresponding diazonium salt is a critical and sensitive step. The primary challenges include the instability of the diazonium salt, which can decompose if not used promptly or if the temperature is not strictly controlled (typically 0-5 °C)[3]. The presence of the electron-rich indole (B1671886) ring can also lead to side reactions, such as the formation of triazenes or coupling products.
Q4: Is this compound a stable compound?
A4: Aryl azides, including this compound, are energetic compounds and should be handled with care as they can be potentially explosive, especially when heated or subjected to shock[4]. While some azidoindoles are reported to be bench-stable, it is recommended to store them at low temperatures (2-8 °C), under an inert atmosphere, and protected from light[4][5][6]. It is also advisable to avoid using metal spatulas for handling the solid compound.
Q5: What are the recommended purification methods for this compound?
A5: Purification of this compound typically involves column chromatography on silica (B1680970) gel. Due to the potential for interaction of the indole's NH group and the azide functionality with the silica, careful selection of the eluent system is necessary. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly used. For ionic impurities, reversed-phase flash chromatography with pH modifiers or buffers might be beneficial[7][8]. Crystallization can also be an effective final purification step[9].
Troubleshooting Guides
Section 1: Reduction of 4-Nitroindole to 4-Aminoindole
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of 4-nitroindole | - Inactive catalyst (e.g., old Pd/C).- Insufficient reducing agent.- Poor quality of starting material. | - Use fresh, high-quality catalyst.- Increase the amount of reducing agent incrementally.- Verify the purity of 4-nitroindole by NMR or melting point. |
| Formation of multiple side products | - Over-reduction of the indole ring.- Reaction temperature too high.- Inappropriate choice of reducing agent. | - Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Maintain the recommended reaction temperature.- Consider a milder reducing agent, for example, transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) and Pd/C often gives cleaner results. |
| Difficulty in isolating 4-aminoindole | - Product is soluble in the aqueous phase during workup.- Formation of salts. | - Adjust the pH of the aqueous layer to be basic (pH > 8) before extraction with an organic solvent like ethyl acetate.- Use a continuous liquid-liquid extractor for products with high water solubility. |
Section 2: Diazotization of 4-Aminoindole and Azide Substitution
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Decomposition of the intermediate diazonium salt.- Incomplete diazotization.- Side reactions of the diazonium salt. | - Maintain a low temperature (0-5 °C) throughout the reaction.- Ensure slow, dropwise addition of sodium nitrite (B80452) solution.- Use the diazonium salt solution immediately after its preparation.- Ensure the reaction medium is sufficiently acidic for complete diazotization. |
| Formation of a dark-colored, tarry residue | - Decomposition of the diazonium salt leading to polymerization.- Azo-coupling side reactions. | - Ensure rigorous temperature control.- Add the diazonium salt solution to the sodium azide solution, rather than the other way around, to keep the diazonium salt concentration low.- Use a slight excess of sodium azide. |
| Product is difficult to purify | - Presence of polar byproducts, such as phenols from the reaction of the diazonium salt with water.- Contamination with unreacted 4-aminoindole. | - During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove phenolic impurities.- Optimize the stoichiometry of reagents to ensure complete conversion of the starting material.- Employ gradient column chromatography for better separation. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 4-Nitroindole
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Methyl-3-nitroaniline (B147196) | Triethyl orthoformate, p-toluenesulfonic acid, then diethyl oxalate (B1200264), potassium ethoxide in DMSO | 71 | [10] |
| 2-Methyl-3-nitroaniline | Triethyl orthoformate, oxalic acid, then potassium ethoxide | 81.4 | [11] |
Table 2: Reported Yields for the Reduction of 4-Nitroindole to 4-Aminoindole
| Reducing Agent | Catalyst/Conditions | Yield (%) | Reference |
| Hydrogen gas | 10% Pd/C in ethanol (B145695) | Not specified, but successful | [12] |
| Iron powder | Hydrochloric acid in ethanol/water | 92 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitroindole[10]
-
A mixture of 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g) is heated to 120 °C, and the ethanol formed is distilled off. The residue is purified by vacuum distillation to give ethyl N-(2-methyl-3-nitrophenyl)formimidate.
-
To a solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL), potassium ethoxide (11 g, 0.13 mol) is added with cooling and vigorous stirring.
-
This solution is immediately added to a solution of ethyl N-(2-methyl-3-nitrophenyl)formimidate (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (B87167) (75 mL).
-
The resulting deep-red solution is stirred for 1 hour at approximately 40 °C.
-
Water is added to precipitate the 4-nitroindole, which is then filtered, dried, and purified by sublimation or recrystallization.
Protocol 2: Synthesis of 4-Aminoindole[1]
-
To a suspension of 4-nitroindole (100 g, 0.62 mol) in a mixture of ethanol (400 mL) and water (100 mL), add reduced iron powder (130 g, 2.32 mol) with stirring at room temperature.
-
Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.
-
Continue stirring at reflux for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by crystallization from a toluene (B28343) and petroleum ether mixture to yield 4-aminoindole as a purple solid.
Protocol 3: General Procedure for Diazotization and Azidation (Sandmeyer-type Reaction)[3][13][14]
Caution: Organic azides are potentially explosive and should be handled with appropriate safety precautions.
-
Dissolve 4-aminoindole in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The completion of diazotization can be checked with starch-iodide paper.
-
In a separate flask, dissolve sodium azide (NaN₃) in water and cool the solution to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring, maintaining the temperature below 5 °C. Nitrogen gas evolution may be observed.
-
Allow the reaction to stir at low temperature for a specified time, then allow it to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the reduction of 4-nitroindole.
Caption: Troubleshooting logic for the diazotization and azidation step.
References
- 1. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cis-3-Azido-2-methoxyindolines as safe and stable precursors to overcome the instability of fleeting 3-azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 4-Aminoindole | 5192-23-4 | FA10290 | Biosynth [biosynth.com]
- 6. Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. CN101823992A - Preparation method of 4-nitroindole - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Click Chemistry with 4-Azido-1H-indole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Azido-1H-indole in click chemistry reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and optimize your experiments.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound, providing potential causes and recommended solutions.
Q1: My click reaction is slow or incomplete. What are the possible causes and how can I improve the reaction rate and yield?
A1: Slow or incomplete reactions are a common issue in CuAAC. Several factors related to the reagents, catalyst, and reaction conditions can contribute to this problem.
-
Potential Causes & Solutions:
-
Insufficiently active catalyst: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state. Ensure fresh reducing agent (e.g., sodium ascorbate) is used in sufficient excess.[1] Consider using a Cu(I)-stabilizing ligand, such as THPTA or TBTA, to protect the catalyst from oxidation and improve its solubility.[1]
-
Poor quality of reagents: The purity of this compound, the alkyne, and solvents is crucial. Impurities can interfere with the catalyst. Ensure all reagents are of high purity and solvents are appropriately degassed to remove oxygen.
-
Low concentration of reactants: Click reactions are bimolecular, and their rate is dependent on the concentration of both the azide (B81097) and the alkyne. If working with low concentrations, consider increasing them if possible.
-
Inadequate mixing: For heterogeneous mixtures, ensure vigorous stirring to facilitate interaction between reactants.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions with this compound?
A2: While the click reaction is highly specific, the indole (B1671886) nucleus of this compound introduces the possibility of side reactions, particularly under copper catalysis.
-
Potential Side Reactions:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the Cu(I) catalyst can promote the oxidative homodimerization of the terminal alkyne, leading to the formation of a diyne byproduct.
-
Mitigation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed. The use of a sufficient excess of a reducing agent like sodium ascorbate (B8700270) can also help to suppress this side reaction.
-
-
N-H Bond Reactivity of the Indole Ring: The N-H of the indole ring is acidic and can be deprotonated. While not a commonly reported side reaction in CuAAC, copper catalysts are known to promote N-arylation of indoles. It is conceivable that under certain conditions, the indole nitrogen could react with other components in the reaction mixture.
-
Troubleshooting: If N-H related side products are suspected, consider N-protection of the this compound with a suitable protecting group (e.g., Boc, SEM) prior to the click reaction. The protecting group can be removed post-cycloaddition.
-
-
Reactivity of the Indole Ring: Electron-rich aromatic rings like indole can be susceptible to copper-catalyzed oxidative reactions. While specific evidence in the context of CuAAC with this compound is limited, it is a possibility to be aware of.
-
Monitoring: Careful monitoring of the reaction by TLC or LC-MS can help to identify the formation of any unexpected byproducts.
-
-
Q3: How can I confirm that the observed byproducts are due to side reactions of the this compound?
A3: A systematic approach can help pinpoint the source of byproducts.
-
Troubleshooting Workflow:
-
Run control reactions:
-
A reaction with only the alkyne, catalyst, and reducing agent (to check for alkyne homocoupling).
-
A reaction with this compound, catalyst, and reducing agent (without the alkyne) to assess the stability of the azide under the reaction conditions.
-
-
Analyze the byproducts: Isolate the major byproducts and characterize them using techniques like NMR and mass spectrometry to understand their structure and deduce their origin.
-
Quantitative Data Summary
The efficiency of the CuAAC reaction can be influenced by various parameters. The following table summarizes general quantitative data for optimizing click reactions, which can be applied as a starting point for experiments with this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 100 mM | Higher concentrations generally lead to faster reactions. |
| Alkyne Concentration | 1 - 1.5 equivalents (relative to azide) | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate (B86663) Concentration | 1 - 10 mol% | Higher catalyst loading may be necessary for challenging substrates. |
| Sodium Ascorbate Concentration | 5 - 50 mol% (or 1-5 eq. to Cu) | A sufficient excess is needed to keep the copper in the Cu(I) state. |
| Ligand (e.g., THPTA) Concentration | 1 - 10 mol% (or 1-5 eq. to Cu) | A ligand-to-copper ratio of 1:1 to 5:1 is common. |
| Reaction Temperature | Room Temperature to 60 °C | Most click reactions proceed well at room temperature. Gentle heating may be required for less reactive substrates. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the alkyne, copper(II) sulfate, sodium ascorbate, and a ligand (e.g., THPTA) in a suitable solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO).
-
-
Reaction Setup:
-
In a reaction vial, add this compound and the alkyne.
-
Add the solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the copper(II) sulfate solution, followed by the ligand solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired triazole.
-
Visualizations
Troubleshooting Workflow for Failed or Low-Yielding Click Reactions
Caption: A logical workflow for troubleshooting common issues in CuAAC reactions.
Potential Side Reactions Involving this compound
Caption: Potential side reactions to consider when using this compound in CuAAC.
References
Optimizing UV irradiation wavelength for 4-Azido-1H-indole photo-crosslinking.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the UV irradiation wavelength for 4-Azido-1H-indole photo-crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind photo-crosslinking with this compound?
A1: Photo-crosslinking with this compound is based on the photo-activation of the azide (B81097) group. Upon exposure to ultraviolet (UV) light, the azido (B1232118) group releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This nitrene can then non-selectively insert into C-H, N-H, and O-H bonds in proximity, forming stable covalent crosslinks with interacting molecules, such as proteins or nucleic acids.
Q2: What is the recommended UV irradiation wavelength for activating this compound?
A2: The optimal UV irradiation wavelength for this compound is primarily dictated by its UV absorption spectrum. Indole and its simple derivatives typically exhibit an absorption maximum in the range of 270-292 nm. Therefore, a UV source emitting within this range is expected to be most efficient for activating the azido group. While other wavelengths, such as 254 nm and 365 nm, are commonly used for other aryl azides, the efficiency for this compound may be lower at these wavelengths. It is recommended to perform a preliminary experiment to determine the optimal wavelength and exposure time for your specific experimental setup.
Q3: How does the structure of the aryl azide affect the optimal activation wavelength?
A3: The substitution on the aromatic ring of an aryl azide significantly influences its UV absorption and, consequently, the optimal activation wavelength. Simple phenyl azides generally require shorter UV wavelengths (around 250-280 nm) for efficient activation. In contrast, aryl azides with electron-withdrawing groups, such as a nitro group (nitrophenyl azides), have a red-shifted absorption maximum and can be efficiently activated at longer, less-damaging wavelengths (300-460 nm). This compound, being a simple azido-substituted indole, is expected to be most efficiently activated at wavelengths corresponding to its intrinsic UV absorption.
Troubleshooting Guides
Below are common issues encountered during this compound photo-crosslinking experiments and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no crosslinking efficiency | Suboptimal UV wavelength: The UV lamp does not emit at the optimal wavelength for this compound activation. | Use a UV lamp with a peak emission in the 270-292 nm range. If using a broadband lamp, ensure sufficient intensity in this range. Consider testing a range of wavelengths if your equipment allows. |
| Insufficient UV dose: The irradiation time or the intensity of the UV source is too low. | Increase the irradiation time or use a higher intensity UV lamp. Perform a time-course experiment to determine the optimal exposure time. Note that excessive irradiation can lead to sample damage. | |
| Incompatible buffer components: Primary amines (e.g., Tris, glycine) or reducing agents (e.g., DTT, β-mercaptoethanol) in the buffer can quench the reactive nitrene or reduce the azide group, respectively. | Use buffers that do not contain primary amines, such as HEPES, MOPS, or phosphate-buffered saline (PBS). Ensure that no reducing agents are present in the sample during irradiation. | |
| Low concentration of this compound: The concentration of the crosslinker is insufficient to achieve detectable crosslinking. | Increase the concentration of this compound. Perform a concentration titration to find the optimal concentration for your system. | |
| Sample heating: Prolonged exposure to high-intensity UV light can heat the sample, potentially denaturing proteins and affecting interactions. | Irradiate samples on ice or a cold block to maintain a low temperature during the experiment. | |
| High background or non-specific crosslinking | Excessive UV dose: Over-irradiation can lead to the formation of highly reactive species that cause non-specific crosslinking. | Reduce the irradiation time or UV intensity. Optimize the UV dose to be just sufficient for specific crosslinking. |
| High concentration of this compound: Excess crosslinker can lead to random, non-specific crosslinking events. | Reduce the concentration of this compound. | |
| Aggregation of target molecules: High concentrations of target molecules may lead to aggregation and subsequent non-specific crosslinking. | Optimize the concentration of your target molecules. Ensure proper sample preparation to minimize aggregation. | |
| Photodamage to biomolecules | Use of short-wavelength UV light: UV light, especially at shorter wavelengths (<300 nm), can cause damage to proteins and nucleic acids. | While the optimal wavelength for this compound is in the UVC/UVB range, minimize the exposure time to the lowest effective duration. Use appropriate controls to assess potential photodamage. |
Experimental Protocols
Protocol 1: General Procedure for Photo-crosslinking of a Protein with this compound
-
Sample Preparation:
-
Prepare your protein of interest in a suitable buffer (e.g., HEPES, PBS) at the desired concentration.
-
Important: Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT).
-
Add this compound to the protein solution to the final desired concentration (a typical starting range is 10-100 µM, but this should be optimized). Incubate the mixture for a predetermined time to allow for binding, if applicable.
-
-
UV Irradiation:
-
Place the sample in a UV-transparent vessel (e.g., quartz cuvette or microplate).
-
Position the sample under a UV lamp with a peak emission in the 270-292 nm range. If using a different wavelength, optimization will be required.
-
Irradiate the sample for a specified period (e.g., 5-30 minutes). The optimal time will depend on the UV lamp intensity and the specific experimental system.
-
To prevent sample heating, perform the irradiation on ice or in a temperature-controlled chamber.
-
-
Analysis of Crosslinking:
-
After irradiation, the crosslinked products can be analyzed by various methods, such as:
-
SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.
-
Western Blotting: To identify the specific proteins involved in the crosslinking.
-
Mass Spectrometry: To identify the crosslinked peptides and map the interaction interface at the amino acid level.
-
-
Protocol 2: Determining the Optimal UV Irradiation Wavelength
-
Prepare Identical Samples: Prepare multiple identical samples of your protein and this compound mixture as described in Protocol 1.
-
Irradiate at Different Wavelengths: Irradiate each sample with a different UV wavelength (e.g., 254 nm, 280 nm, 300 nm, 365 nm) for the same duration and at the same intensity (if possible).
-
Analyze and Compare: Analyze the crosslinking efficiency for each sample using SDS-PAGE or another quantitative method.
-
Determine Optimum: The wavelength that results in the highest yield of the desired crosslinked product with the least amount of non-specific products or degradation is the optimal wavelength.
Visualizations
Caption: A general workflow for a this compound photo-crosslinking experiment.
Caption: A troubleshooting flowchart for low or no crosslinking efficiency.
Caption: The photochemical reaction pathway of this compound crosslinking.
Preventing non-specific binding in photoaffinity labeling with aryl azides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent non-specific binding in photoaffinity labeling experiments using aryl azides.
Troubleshooting Guide: High Non-Specific Binding
Problem: My photoaffinity labeling experiment shows high background, indicating significant non-specific binding of the aryl azide (B81097) probe.
This guide provides a systematic approach to troubleshoot and minimize non-specific binding.
Experimental Workflow for Troubleshooting Non-Specific Binding
Caption: A stepwise workflow for troubleshooting high non-specific binding in photoaffinity labeling.
Step 1: Verify Probe Integrity and Concentration
| Question | Possible Cause & Explanation | Recommended Action |
| Is my aryl azide probe pure and at the correct concentration? | Impurities or degradation of the probe can lead to reactive species that bind non-specifically. Using too high a concentration increases the likelihood of random collisions and non-specific labeling. | Verify probe purity via mass spectrometry or HPLC. Titrate the probe concentration to find the lowest effective concentration that still provides a specific signal. |
Step 2: Optimize Photolysis Conditions
The generation of the highly reactive nitrene intermediate is a critical step.
| Question | Possible Cause & Explanation | Recommended Action |
| Are my photolysis time and UV wavelength appropriate? | Prolonged UV exposure can lead to sample damage and increased non-specific labeling. The wavelength should be optimal for activating the aryl azide (typically 254-365 nm) without causing excessive damage to biological molecules. | Perform a time-course experiment to determine the shortest UV exposure time that yields sufficient specific labeling. Use a UV lamp with a narrow bandwidth filter appropriate for your specific aryl azide. |
Step 3: Include Scavenger Reagents
Scavengers can quench reactive intermediates that fail to bind to the target.
| Question | Possible Cause & Explanation | Recommended Action |
| How can I reduce non-specific binding from long-lived reactive intermediates? | The generated nitrene can rearrange into other reactive species (e.g., benzazirines, dehydroazepines) that have longer half-lives and can diffuse to bind non-specifically. | Include nucleophilic scavengers in your buffer to react with these intermediates before they can label non-target proteins. The choice of scavenger depends on the experimental system. |
Table 1: Common Scavenger Reagents
| Scavenger | Typical Concentration | Notes |
| Dithiothreitol (DTT) | 1-5 mM | Can reduce disulfide bonds in proteins. |
| 2-Mercaptoethanol | 5-10 mM | Similar to DTT, has a strong odor. |
| p-Aminobenzoic acid (PABA) | 10-50 mM | Effective at scavenging electrophilic intermediates. |
| Reduced Glutathione | 5-10 mM | A biologically relevant scavenger. |
Step 4: Optimize Blocking and Washing Steps
| Question | Possible Cause & Explanation | Recommended Action |
| Are my post-labeling washes sufficient to remove unbound probe? | Inadequate washing will leave free probe in the sample, contributing to high background. Insufficient blocking can lead to the probe binding non-specifically to surfaces or abundant proteins. | Increase the number and duration of wash steps. Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffers. Ensure your blocking agent (e.g., BSA, milk) is compatible with your system and used at an optimal concentration. |
Step 5: Perform Competition Experiment
This is the definitive control to distinguish specific from non-specific binding.
Experimental Workflow: Competition Experiment
Caption: Workflow for a competition experiment to validate specific target labeling.
| Question | How do I confirm my signal is from specific binding? |
| Explanation | Pre-incubate your sample with an excess (e.g., 100-fold) of the unlabeled parent molecule (the competitor) before adding the aryl azide probe. |
| Expected Outcome | The unlabeled ligand will occupy the specific binding sites on the target protein, preventing the photoaffinity probe from binding. A significant reduction in the labeling of your target protein in the presence of the competitor confirms specific binding. Non-specific binding should remain largely unchanged between the two conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with aryl azides?
A1: The primary cause is the high reactivity of the nitrene intermediate generated upon photolysis. This species can react indiscriminately with many different molecules in its immediate vicinity, not just the intended target.
Q2: Can the linker between my ligand and the aryl azide affect non-specific binding?
A2: Yes. A long, flexible linker can allow the reactive aryl azide to sample a larger area, potentially increasing interactions with non-target proteins. Optimizing linker length and rigidity can help position the azide closer to the intended binding site.
Q3: My target protein is not labeled, but I see a lot of background. What should I do?
A3: First, confirm that your protein is present and correctly folded. Then, verify that the aryl azide probe is stable and has not degraded. If both are fine, it's possible the probe's binding affinity is too low or the photoreactive group is not positioned correctly to label the target upon activation. Consider redesigning the probe. In the meantime, you can try to reduce the background by implementing the troubleshooting steps above, such as adding scavengers and optimizing wash conditions.
Q4: What are the ideal characteristics of a buffer for photoaffinity labeling?
A4: The ideal buffer should be compatible with your biological system and not interfere with the photo-labeling reaction. Avoid buffers containing nucleophilic species (e.g., Tris, glycine, azide salts) as they can act as scavengers and quench the reactive nitrene. Buffers like HEPES, MOPS, and phosphate-buffered saline (PBS) are generally preferred.
Signaling Pathway: Aryl Azide Photoactivation
Caption: The photoactivation pathway of an aryl azide probe leading to specific or non-specific labeling.
Detailed Experimental Protocol: General Photoaffinity Labeling
This protocol provides a general framework. Specific parameters must be optimized for each experimental system.
-
Sample Preparation: Prepare your biological sample (e.g., cell lysate, purified protein) in a suitable, non-nucleophilic buffer (e.g., HEPES or PBS).
-
Incubation with Probe: Add the aryl azide photoaffinity probe to the sample. The final concentration should be determined by titration, but a starting point is often 1-10 times the Kd of the ligand for its target. Incubate in the dark (e.g., 30 minutes at 4°C) to allow for binding equilibrium to be reached.
-
(Optional) Competition Control: For the competition sample, add a 100-fold molar excess of the unlabeled competitor ligand and incubate for 15 minutes in the dark before adding the photoaffinity probe.
-
Photolysis: Place the samples on a cold block (to minimize heat-induced damage) and irradiate with a UV lamp (e.g., 254 nm or 365 nm) at a fixed distance for a predetermined optimal time (e.g., 5-15 minutes).
-
Quenching/Scavenging: After photolysis, add a scavenger like DTT to a final concentration of 5 mM to quench any remaining reactive species.
-
Sample Processing: Prepare the samples for downstream analysis (e.g., SDS-PAGE, mass spectrometry). This may involve adding sample loading buffer and boiling.
-
Analysis: Analyze the labeled proteins. For SDS-PAGE, this could involve autoradiography (if the probe is radiolabeled) or western blotting with an antibody against a tag on the probe (e.g., biotin). Compare the labeling intensity of the target protein in the presence and absence of the competitor to confirm specificity.
Technical Support Center: Purification of 4-Azido-1H-indole Labeled Proteins and Peptides
Welcome to the technical support center for the purification of proteins and peptides labeled with 4-Azido-1H-indole and its derivatives, such as 4-Azido-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound labeled proteins and peptides?
A1: The two primary methods for purifying proteins and peptides labeled with this compound are based on bioorthogonal chemistry:
-
Click Chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC): This method involves the reaction of the azide (B81097) group on the labeled protein with a terminal alkyne-functionalized tag (e.g., biotin (B1667282) or a fluorescent dye) in the presence of a copper(I) catalyst. The tagged protein can then be purified using affinity chromatography.
-
Staudinger Ligation: This reaction occurs between the azide group and a phosphine (B1218219) reagent. This method is metal-free, which can be advantageous for sensitive biological systems.
Q2: How can I incorporate this compound into my protein of interest?
A2: this compound is a tryptophan analog. It can be incorporated into proteins during expression in host systems like E. coli. This is typically achieved by using an auxotrophic host strain that cannot synthesize tryptophan and providing 4-azido-L-tryptophan in the growth medium. This unnatural amino acid is then incorporated into the protein sequence at tryptophan positions.
Q3: I'm concerned about the toxicity of the copper catalyst in the CuAAC reaction. What are my options?
A3: Copper toxicity is a valid concern, especially when working with live cells or sensitive proteins. Here are some alternatives:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that uses a strained cyclooctyne (B158145) (e.g., DBCO, DIBO) instead of a terminal alkyne. The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst.[1]
-
Staudinger Ligation: As mentioned, this is another metal-free option.[2]
-
Use of Copper-chelating ligands: For in vitro CuAAC reactions, ligands such as THPTA or BTTAA can be used to stabilize the Cu(I) oxidation state, reduce its toxicity, and improve reaction efficiency.
Q4: What is the expected efficiency of incorporating 4-Azido-L-tryptophan into a protein?
A4: The incorporation efficiency of tryptophan analogs can be quite high, often exceeding 90%, provided the expression system is tightly controlled.[3] Factors such as using a tryptophan auxotroph host and minimizing the presence of natural tryptophan during induction are crucial for high incorporation rates.
Troubleshooting Guides
Problem 1: Low Yield of Purified Labeled Protein
| Potential Cause | Recommended Solution |
| Low Incorporation of 4-Azido-L-tryptophan | Verify the use of a tryptophan auxotroph E. coli strain. Optimize the concentration of 4-azido-L-tryptophan in the growth medium. Ensure that the induction medium is free of natural tryptophan. Consider adding indole (B1671886) to the culture, as it has been shown to suppress tryptophanase activity, which can degrade tryptophan and its analogs.[4] |
| Inefficient Click Chemistry or Staudinger Ligation | For CuAAC, ensure the freshness of the sodium ascorbate (B8700270) solution used to reduce Cu(II) to Cu(I). Optimize the concentrations of copper, ligand, and your alkyne-tag. For Staudinger ligation, ensure the phosphine reagent is not oxidized and optimize reaction time and temperature. |
| Protein Precipitation during Labeling or Purification | This compound is hydrophobic, which can decrease the solubility of the labeled protein.[5] Perform all steps at 4°C. Consider including non-ionic detergents (e.g., Tween-20) or other solubilizing agents in your buffers. |
| Inefficient Binding to Affinity Resin | Ensure the affinity tag (e.g., biotin) is properly conjugated to your protein. Check the binding capacity of your resin and ensure you are not overloading it. Increase the incubation time of your lysate with the resin. |
| Loss of Protein during Wash Steps | Your wash buffer may be too stringent. Try reducing the concentration of detergents or salts in the wash buffer. However, be mindful that this could increase non-specific binding. |
Problem 2: High Background/Non-specific Binding
| Potential Cause | Recommended Solution |
| Non-specific binding of proteins to the affinity resin | Increase the stringency of your wash buffers by adding mild non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) or increasing the salt concentration. Pre-clear the lysate by incubating it with resin that does not have the affinity ligand (e.g., streptavidin beads without biotinylated protein). |
| Alkyne or phosphine reagents binding non-specifically to other proteins | Some studies have shown that strained alkynes used in SPAAC can react with cysteine residues.[1] If using SPAAC, consider pre-blocking free thiols with reagents like N-ethylmaleimide (NEM). For CuAAC, ensure thorough removal of excess copper and alkyne reagents before purification. |
| Hydrophobic interactions of this compound | The hydrophobicity of the azido-indole moiety may lead to non-specific hydrophobic interactions with other proteins or the purification matrix. Include additives in your buffers to disrupt these interactions, such as low concentrations of non-ionic detergents. |
Problem 3: Issues with Downstream Analysis (e.g., Mass Spectrometry)
| Potential Cause | Recommended Solution |
| Poor ionization or fragmentation of the labeled peptide | The 4-azidoindole group can influence peptide fragmentation. Ensure your mass spectrometry analysis software is set to account for the mass modification of tryptophan residues. The fragmentation of the indole ring itself can be complex.[6][7][8][9][10] |
| Contamination with polymers (e.g., PEG) from reagents | If using PEGylated linkers, you may see a characteristic pattern of repeating units in your mass spectra. Use high-quality reagents and perform thorough cleanup steps before MS analysis. |
| Incomplete digestion of the protein | The bulky and hydrophobic nature of the 4-azido-tryptophan residue might hinder proteolytic cleavage at adjacent sites. Consider using a combination of proteases or a more aggressive digestion protocol. |
Quantitative Data Summary
Table 1: Comparison of Click Chemistry Approaches for Protein Identification
| Method | Number of Identified Proteins | Overlap with Known Modified Proteins | Notes |
| CuAAC | 229 | 74 | Generally provides higher protein identification and better accuracy in proteomic studies.[11] |
| SPAAC | 188 | 46 | Can have higher background due to non-specific reactions with cysteine residues.[1][11] |
Data from a comparative study on O-GlcNAc proteomics.[11]
Table 2: Typical Yields for Recombinant Protein Purification
| Expression System | Purification Method | Typical Yield Range (mg/L of culture) | Reference |
| E. coli | His-tag (Ni-NTA) | 3 - 60 | [12] |
| E. coli (high density) | Various | 280 - 680 | [13] |
Note: Yields are highly dependent on the specific protein, expression conditions, and purification protocol.
Experimental Protocols
Protocol 1: General Workflow for Labeling and Purification of 4-Azido-L-Tryptophan Containing Proteins via CuAAC
This protocol outlines the general steps from cell lysis to purification. Optimization will be required for specific proteins.
1. Cell Lysis and Protein Extraction:
- Resuspend the cell pellet from your protein expression in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing protease inhibitors.
- Lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation to remove cell debris.
2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction:
- To the clarified lysate, add your alkyne-biotin probe to a final concentration of 100-200 µM.
- Prepare a fresh solution of sodium ascorbate (e.g., 100 mM in water).
- Prepare a solution of copper(II) sulfate (B86663) (e.g., 50 mM in water).
- Prepare a solution of a copper-chelating ligand, such as THPTA (e.g., 50 mM in water).
- Add the reagents to the lysate in the following order, mixing gently after each addition:
- THPTA (to a final concentration of 500 µM)
- Copper(II) sulfate (to a final concentration of 100 µM)
- Sodium ascorbate (to a final concentration of 1 mM)
- Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
3. Removal of Excess Reagents:
- Perform a buffer exchange using a desalting column or through dialysis to remove excess copper, ascorbate, and unreacted alkyne-biotin.
4. Affinity Purification:
- Equilibrate streptavidin-functionalized resin with your wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% Tween-20, pH 8.0).
- Incubate the biotinylated lysate with the resin for 1-2 hours at 4°C with gentle rotation.
- Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
- Elute the purified protein from the resin. If using a cleavable linker, elution can be achieved by adding the appropriate cleavage reagent. For standard biotin-streptavidin interaction, elution can be performed under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or with a competitive biotin solution.
5. Analysis:
- Analyze the purified protein by SDS-PAGE and Western blot (using an anti-biotin antibody or an antibody specific to your protein) to confirm successful purification.
- Proceed with downstream applications such as mass spectrometry.
Visualizations
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Efficient biosynthetic incorporation of tryptophan and indole analogs in an integral membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient isotopic tryptophan labeling of membrane proteins by an indole controlled process conduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uab.edu [uab.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Azido-1H-indole in aqueous buffers.
Welcome to the technical support center for 4-Azido-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to assist in troubleshooting common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous buffers?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Aryl azides, in general, can be sensitive to acidic or basic conditions, which can lead to degradation. Elevated temperatures can accelerate decomposition, while exposure to UV light can induce photodecomposition.
Q2: I am observing inconsistent results in my click chemistry reaction with this compound. What could be the cause?
A2: Inconsistent "click" chemistry results can stem from several factors. A primary reason is the potential degradation of your this compound stock solution. It is crucial to verify the integrity of the azide (B81097) before starting your experiment. Other factors include the purity of your reagents, the efficiency of the copper catalyst, and the presence of any interfering substances in your buffer.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For optimal stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. If you need to prepare a stock solution, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize exposure to light by using amber vials or wrapping the container in foil.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: While specific degradation products for this compound under various aqueous conditions are not extensively documented in the literature, aryl azides can degrade through pathways involving the loss of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This intermediate can then undergo various reactions, such as ring expansion or reaction with nucleophiles present in the buffer, leading to a variety of byproducts. Under acidic conditions, the formation of hydrazoic acid, which is both toxic and explosive, is a concern with azides in general.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Click Chemistry Reactions
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Verify Azide Integrity: Before use, analyze your this compound stock solution by HPLC or TLC to confirm its purity and concentration. 2. Use Fresh Stock: If degradation is suspected, prepare a fresh stock solution from solid material. |
| Inefficient Copper Catalyst | 1. Use Fresh Reducing Agent: Ensure your sodium ascorbate (B8700270) solution is freshly prepared to efficiently reduce Cu(II) to the active Cu(I) species. 2. Optimize Copper Concentration: Titrate the concentration of CuSO₄ and ligand (e.g., THPTA) to find the optimal ratio for your specific reaction. |
| Buffer Incompatibility | 1. Check for Interfering Components: Some buffer components, like Tris or glycine, contain primary amines that can interfere with NHS ester chemistry if you are performing a tandem reaction. Phosphate-buffered saline (PBS) is generally a good starting point. 2. pH Optimization: The optimal pH for copper-catalyzed click chemistry is typically around 7.4. Ensure your buffer is at the correct pH. |
Issue 2: Appearance of Unexpected Byproducts in Reaction Mixture
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Perform a Forced Degradation Study: Subject a sample of this compound to acidic, basic, and oxidative conditions to identify potential degradation products by HPLC-MS. This will help in distinguishing byproducts from true degradation products. 2. Minimize Reaction Time and Temperature: If possible, reduce the reaction time and temperature to minimize the potential for degradation. |
| Side Reactions of the Nitrene Intermediate | 1. Degas Buffers: To minimize oxidation, degas all aqueous buffers before use. 2. Include Scavengers (with caution): In some cases, specific scavengers can be used to trap reactive intermediates, but this should be approached carefully as it can also interfere with your primary reaction. |
| Reaction with Buffer Components | 1. Simplify Buffer Composition: Use a simple buffer system (e.g., phosphate (B84403) buffer) to minimize the chances of side reactions. |
Quantitative Stability Data
At present, there is limited publicly available quantitative data on the half-life of this compound under various aqueous buffer conditions. Researchers are encouraged to perform their own stability studies to determine the compound's stability in their specific experimental setup. A general protocol for such a study is provided below.
Experimental Protocols
Protocol for Assessing the Aqueous Stability of this compound
This protocol outlines a general procedure to determine the stability of this compound in different aqueous buffers using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Carbonate-Bicarbonate Buffer pH 9.0)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
3. Stability Study Setup:
-
In separate amber vials, dilute the this compound stock solution to a final concentration of 100 µM in each of the aqueous buffers to be tested.
-
Prepare a control sample by diluting the stock solution in a 50:50 mixture of ACN and water.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
4. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any potential degradation by diluting the aliquot in the mobile phase and store at -20°C until HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound and any potential degradation products, and then re-equilibrate the column. The exact gradient should be optimized for good separation.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL
6. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the percentage of remaining this compound (relative to the t=0 time point) against time for each condition.
-
From this data, the half-life (t₁/₂) of this compound under each condition can be calculated.
Visualizations
Troubleshooting low efficiency in bioconjugation reactions with 4-Azido-1H-indole.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Azido-1H-indole in bioconjugation reactions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. For long-term storage, keeping it at -20°C is recommended.
Q2: Is this compound stable in aqueous buffers?
A2: Generally, aryl azides like this compound exhibit good stability in aqueous buffers commonly used for bioconjugation (e.g., PBS, HEPES) at neutral pH.[1] However, prolonged exposure to light or elevated temperatures should be avoided to prevent decomposition. It is always best to prepare fresh solutions of the azide (B81097) for each experiment.
Q3: What is the approximate solubility of this compound in aqueous buffers?
Q4: Should I use Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition with this compound?
A4: The choice between CuAAC and SPAAC depends on your specific application.
-
CuAAC is a robust and high-yielding reaction.[2] However, the copper(I) catalyst can be toxic to living cells and can cause degradation of certain biomolecules.[3] It is well-suited for in vitro conjugations where the final product can be purified to remove the copper catalyst.
-
SPAAC is a copper-free alternative that is ideal for bioconjugation in living systems or with sensitive biomolecules.[4] The reaction rates are generally slower than CuAAC and depend on the reactivity of the strained alkyne used.
Q5: I am using a phosphine-based reducing agent (e.g., TCEP, DTT) to reduce disulfide bonds in my protein before conjugation. Will this affect my reaction with this compound?
A5: Yes, this is a critical consideration. Phosphine-based reducing agents can reduce the azide group of this compound to an amine via the Staudinger reduction.[1] This will render it unreactive towards the alkyne. It is essential to remove any excess phosphine (B1218219) reducing agent after disulfide reduction and before adding the this compound.
Part 2: Troubleshooting Guides
Low Reaction Efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
If you are experiencing low yields in your CuAAC reaction with this compound, consider the following potential causes and solutions:
-
Inactive Catalyst: The active catalyst is Cu(I), which is prone to oxidation to inactive Cu(II).
-
Solution: Ensure you have an adequate amount of a reducing agent, such as sodium ascorbate (B8700270), in your reaction mixture to maintain a pool of Cu(I). Always use freshly prepared solutions of the reducing agent.
-
-
Suboptimal Reagent Concentrations: The concentrations of the catalyst, ligand, and reducing agent are crucial for efficient reaction.
-
Solution: Refer to the recommended concentration ranges in the data table below and optimize for your specific system.
-
-
Biomolecule Degradation: Copper ions, in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that may damage your biomolecule.
-
Solution: Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) and minimize ROS generation.[5] Consider degassing your buffers to reduce the amount of dissolved oxygen.
-
-
Side Reactions of the Indole (B1671886) Ring: The electron-rich indole ring can potentially undergo electrophilic substitution under certain conditions.
-
Solution: Ensure your reaction buffer is at or near neutral pH. Avoid strongly acidic conditions.
-
Low Reaction Efficiency in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For low efficiency in SPAAC reactions, consider these points:
-
Low Reactivity of the Strained Alkyne: The reaction rate of SPAAC is highly dependent on the structure and ring strain of the cyclooctyne (B158145) used.
-
Solution: For faster kinetics, consider using more reactive strained alkynes such as dibenzocyclooctynes (DBCO) or bicyclononynes (BCN).
-
-
Steric Hindrance: The indole moiety of this compound or bulky groups near the alkyne on your biomolecule may sterically hinder the reaction.
-
Solution: If possible, introduce a longer linker between your biomolecule and the alkyne to increase accessibility.
-
-
Solubility Issues: Poor solubility of either this compound or your alkyne-modified biomolecule can lead to low reaction rates.
-
Solution: As mentioned in the FAQs, adding a small amount of an organic co-solvent (DMSO, DMF) can improve solubility.
-
Unexpected Side Products
-
Staudinger Reduction: If you observe a product corresponding to the amine of this compound, it is likely due to the presence of a phosphine-based reducing agent.
-
Solution: Implement a purification step (e.g., desalting column, dialysis) after disulfide reduction to remove the phosphine before adding the azide.
-
Part 3: Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Recommended Concentration Range | Notes |
| Biomolecule-Alkyne | 1 - 100 µM | |
| This compound | 10 - 1000 µM (10-100 fold excess) | Higher excess can drive the reaction to completion. |
| CuSO₄ | 50 - 500 µM | |
| Copper Ligand (e.g., THPTA) | 250 - 2500 µM (5-fold excess to Cu) | Ligand stabilizes Cu(I) and accelerates the reaction. |
| Sodium Ascorbate | 1 - 5 mM | Use a fresh solution. |
Table 2: Relative Reactivity of Common Strained Alkynes for SPAAC
| Strained Alkyne | Relative Reactivity | Notes |
| Cyclooctyne (OCT) | Low | The first generation of strained alkynes. |
| Bicyclononyne (BCN) | Medium | Good balance of reactivity and stability.[6] |
| Dibenzocyclooctyne (DBCO) | High | Commonly used for its high reactivity. |
| Difluorinated Cyclooctyne (DIFO) | Very High | Electron-withdrawing fluorine atoms increase reactivity. |
Part 4: Experimental Protocols
Protocol 1: General Procedure for CuAAC of a Protein with this compound
-
Protein Preparation: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4). If the protein has been treated with a phosphine-based reducing agent, ensure its removal prior to this step.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 10 µM).
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM).
-
Add the copper ligand stock solution to a final concentration of 250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50 µM. Mix gently.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting bioconjugate using an appropriate method to remove excess reagents and the copper catalyst (e.g., size exclusion chromatography, dialysis).
Protocol 2: General Procedure for SPAAC of a Protein with this compound
-
Protein Preparation: Prepare the strained alkyne (e.g., DBCO)-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the strained alkyne-modified protein to the desired final concentration (e.g., 10 µM).
-
Add the this compound stock solution to the desired final concentration (e.g., 100 µM).
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-24 hours. Reaction times are typically longer than for CuAAC and depend on the reactivity of the strained alkyne.
-
Purification: Purify the bioconjugate using a suitable method (e.g., size exclusion chromatography) to remove unreacted this compound.
Part 5: Mandatory Visualizations
Caption: Troubleshooting workflow for low CuAAC efficiency.
Caption: Troubleshooting workflow for low SPAAC efficiency.
References
- 1. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. interchim.fr [interchim.fr]
- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Protein Damage During Photoactivation of Aryl Azides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein damage during the photoactivation of aryl azides for applications such as photoaffinity labeling and protein cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein damage during aryl azide (B81097) photoactivation?
A1: Protein damage during photoactivation can arise from several factors. The high-energy UV light used for activation, particularly short-wavelength UV (254 nm), can directly damage protein structures.[1] Additionally, the highly reactive nitrene intermediate generated from the aryl azide can lead to nonspecific reactions and protein aggregation.[2] Off-target reactions with buffer components or the generation of reactive oxygen species can also contribute to protein damage.
Q2: What is the optimal wavelength for activating aryl azides to minimize protein damage?
A2: The optimal wavelength depends on the specific type of aryl azide being used. Generally, longer wavelengths are less damaging to proteins.[3]
-
Nitrophenyl azides: Can be efficiently activated with long-wavelength UV light (300-460 nm), which is preferable for minimizing protein damage.[1]
-
Simple phenyl azides: Often require shorter-wavelength UV light (254-275 nm) for efficient activation, which increases the risk of protein damage.[1]
-
Perfluorinated aryl azides (PFAAs): Can be activated with longer wavelength light and may offer more specific reactivity.[4]
-
Diazirines: A newer class of photo-activatable reagents that are more stable and can be activated with long-wave UV light (330-370 nm), offering a good alternative to aryl azides.[1]
Recent advancements have also explored the use of deep red light (λ = 660 nm) photoredox catalysis to activate aryl azides, significantly reducing background activation and potential for damage.[4]
Q3: Can the buffer composition affect the efficiency of photo-crosslinking and protein integrity?
A3: Yes, buffer composition is critical. Avoid buffers containing primary amines (e.g., Tris or glycine) as they can quench the reactive nitrene intermediate, reducing cross-linking efficiency.[5] Similarly, thiol-containing reducing agents like DTT or 2-mercaptoethanol (B42355) should be avoided as they can reduce the azide group to a non-photoactivatable amine.[1][5] Recommended buffers include phosphate, HEPES, carbonate/bicarbonate, or borate (B1201080) buffers at a pH of 7-9.[6]
Q4: How can I prevent nonspecific labeling and aggregation of my protein?
A4: To minimize nonspecific labeling and aggregation, consider the following:
-
Optimize the concentration of the crosslinker: Use the lowest effective concentration of the aryl azide reagent. Over-derivatization can lead to protein aggregation.[2][7]
-
Include scavengers: The addition of a scavenger can help to quench excess reactive intermediates. While not always necessary, some studies suggest that scavengers can reduce non-specific binding.
-
Control irradiation time and intensity: Use the shortest exposure time and lowest light intensity necessary for activation to reduce the chances of side reactions and protein damage.[5]
-
Maintain a low temperature: Performing the photoactivation on ice can help to stabilize the protein and reduce heat-induced aggregation.[5]
Q5: Are there alternatives to aryl azides that are less likely to damage proteins?
A5: Yes, several alternatives are available:
-
Diazirines: As mentioned, these are activated by longer wavelength UV light and are generally more stable.[1]
-
Benzophenones: These reagents are activated at longer wavelengths (350-365 nm), which reduces protein damage. However, they can act as photosensitizers, potentially leading to oxidative damage, and often require longer irradiation times.[3]
-
Psoralens: These are useful for cross-linking to nucleic acids.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cross-linking efficiency | Incompatible buffer components (e.g., Tris, glycine, thiols).[1][5] | Use a non-amine, non-thiol containing buffer such as PBS, HEPES, or borate buffer.[6] |
| Insufficient UV exposure (time or intensity). | Optimize exposure time and ensure the lamp is close enough to the sample (typically 5-10 cm).[5][6] Use a quartz cuvette for optimal light penetration.[5] | |
| Hydrolyzed or inactive crosslinker. | Prepare fresh solutions of the crosslinker immediately before use.[6] | |
| Incorrect wavelength for the specific aryl azide. | Check the absorbance maximum of your aryl azide and use the appropriate UV lamp. Nitrophenyl azides are best activated at 300-460 nm.[1] | |
| Protein aggregation or precipitation | Over-derivatization with the crosslinker.[2] | Reduce the molar excess of the crosslinker in the reaction.[7] |
| Protein instability under experimental conditions. | Perform photoactivation on ice to maintain protein stability.[5] Ensure the buffer pH is optimal for your protein. | |
| Heat generated from the UV lamp. | Use a cooling system or place the sample on ice during irradiation.[5] | |
| High background or nonspecific labeling | Highly reactive nitrene intermediate reacting nonspecifically. | Reduce the concentration of the aryl azide and the UV exposure time.[5] |
| Presence of contaminants in the sample. | Ensure high purity of the protein and reagents. | |
| Reaction with molecular oxygen.[8] | Degas the solution prior to photoactivation. | |
| Reduced protein activity after labeling | Direct damage from UV light. | Use a longer wavelength UV source (e.g., 365 nm) and a filter to remove shorter, more damaging wavelengths.[1][6] |
| Modification of critical amino acid residues. | Consider using a different crosslinker with a different reactive group or a shorter spacer arm to target different regions of the protein. |
Quantitative Data Summary
Table 1: Lamp Conditions and Crosslinking Efficiency using BASED Crosslinker [5]
| UV Lamp Source | Wavelength (nm) | Exposure Time (min) | Crosslinking Efficiency (%) |
| Handheld UV Lamp | 254 | 5 | 50 |
| Handheld UV Lamp | 366 | 5 | 75 |
| Handheld UV Lamp | 366 | 30 | 100 |
| Spectroline UV Lamp | 312 | 5 | 90 |
Efficiency was determined by HPLC measurement of peptide and crosslinker depletion.
Table 2: Recommended Wavelengths for Photoactivation [1][3]
| Photoreactive Group | Recommended Wavelength (nm) | Notes |
| Simple Phenyl Azides | 254 - 275 | Higher risk of protein damage. |
| Nitrophenyl Azides | 300 - 460 | Preferred for reduced protein damage. |
| Diazirines | 330 - 370 | More stable and efficiently activated with long-wave UV. |
| Benzophenones | 350 - 365 | Less protein destruction but may require longer irradiation. |
Experimental Protocols
General Protocol for Photo-Crosslinking with an NHS-Ester/Aryl Azide Heterobifunctional Crosslinker
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Dissolve the NHS-ester/aryl azide crosslinker in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use.[6]
-
Prepare your protein solution in a non-amine, non-thiol containing buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
-
NHS-Ester Reaction (Amine Labeling):
-
In a dark environment or under a safelight, add a 10- to 50-fold molar excess of the dissolved crosslinker to the protein solution.[6] The optimal molar excess should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or on ice to allow the NHS-ester to react with primary amines on the protein.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted and hydrolyzed crosslinker by dialysis or gel filtration (e.g., using a desalting column) against the reaction buffer. This step is crucial to prevent the unreacted aryl azide from causing nonspecific cross-linking in the subsequent step.
-
-
Photoactivation (Cross-linking):
-
Place the sample in a quartz cuvette or an open microcentrifuge tube on ice.[5]
-
Position a UV lamp (emitting at the appropriate wavelength for your aryl azide, typically 300-460 nm for nitrophenyl azides) 5-10 cm from the sample.[6]
-
Irradiate the sample for 5-30 minutes. The optimal time should be determined empirically.[5]
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted azide groups, a solution of sodium nitrite (B80452) and sulfuric acid can be used, though this is more common for quenching unreacted sodium azide in solution and may not be necessary for protein-conjugated azides.[9][10] For many applications, proceeding directly to analysis is sufficient.
-
-
Analysis:
-
Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: A typical workflow for protein cross-linking using an NHS-ester/aryl azide reagent.
Caption: Reaction pathways of aryl azides upon photoactivation leading to cross-linking.
Caption: A decision tree for troubleshooting low cross-linking efficiency in experiments.
References
- 1. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activation in localized protein environments via deep red photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Reaction of triplet aryl nitrenes and azides with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. organic chemistry - How to quench unreacted sodium azide from reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Overcoming Poor Solubility of 4-Azido-1H-indole Conjugates
Welcome to the technical support center for 4-Azido-1H-indole conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges often encountered with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound conjugates have poor solubility?
A1: The poor solubility of this compound conjugates often stems from the inherent properties of the indole (B1671886) scaffold itself. The indole ring system is largely hydrophobic and aromatic, which can lead to low solubility in aqueous solutions.[1] Additionally, the specific functional groups introduced during conjugation can further impact solubility. The planarity of the indole structure can also contribute to strong crystal lattice energy, making it difficult for solvents to break apart the solid state.
Q2: What are the initial steps I should take when I encounter a solubility issue?
A2: Start with a systematic approach to solvent screening. Begin with common laboratory solvents of varying polarities. For subsequent experiments like click chemistry, it is crucial to select a solvent that not only dissolves your conjugate but is also compatible with the reaction conditions. Polar aprotic solvents are often a good starting point for azide-alkyne cycloaddition reactions.[2][3]
Q3: Can I use heat to improve the solubility of my conjugate?
A3: Yes, gently heating the solution can increase the solubility of many compounds, including indole derivatives.[1] However, exercise caution as excessive heat can lead to the degradation of your compound, especially the thermally sensitive azide (B81097) group. Always monitor for any changes in color or the appearance of impurities by an appropriate analytical method like TLC or LC-MS.
Q4: How does pH affect the solubility of indole conjugates?
A4: The solubility of compounds with acidic or basic functional groups can be significantly influenced by the pH of the solution.[4][5][6] For this compound conjugates, the presence of the indole nitrogen (a weak base) and potentially other ionizable groups in the conjugated moiety means that adjusting the pH can modulate solubility. For basic compounds, decreasing the pH (acidic conditions) can increase solubility by forming a more polar protonated species.[7] Conversely, for acidic compounds, increasing the pH (basic conditions) can enhance solubility.[7]
Troubleshooting Guide
Problem 1: My this compound conjugate does not dissolve in my desired solvent for a click chemistry reaction.
Cause: The chosen solvent may not have the appropriate polarity to solubilize your specific conjugate. The planarity of the indole ring and the nature of the conjugated partner can lead to high crystal lattice energy.
Solution:
-
Systematic Solvent Screening: Test the solubility of your conjugate in a range of solvents commonly used for click chemistry. Create small-scale test solutions to assess solubility.
-
Use of Co-solvents: Employ a mixture of solvents.[8][9][10] A common strategy is to use a primary organic solvent in which the compound is soluble and titrate in a second solvent (often water or a buffer) that is required for the reaction. Water-miscible organic solvents like DMSO, DMF, THF, and acetonitrile (B52724) are excellent choices.[2][3][11]
-
Gentle Heating and Sonication: Gently warm the solvent mixture while vortexing or use an ultrasonic bath to aid dissolution. Be mindful of the thermal stability of the azide group.
Data Presentation: Solvent Selection for Click Chemistry
| Solvent System | Polarity | Suitability for Click Chemistry | Notes |
| DMSO | Polar Aprotic | High | Excellent solubilizing power for a wide range of compounds. |
| DMF | Polar Aprotic | High | Good alternative to DMSO, though with a lower boiling point. |
| THF | Polar Aprotic | High | Often used in combination with water.[2] |
| Acetonitrile | Polar Aprotic | High | Another common co-solvent with water.[2] |
| t-BuOH/H₂O | Polar Protic | High | A widely used system for copper-catalyzed click reactions.[2] |
| Dichloromethane (DCM) | Non-polar | Moderate | Can be used, but less common for bioconjugation reactions. |
Problem 2: My conjugate precipitates out of solution when I add the aqueous buffer for my biological assay.
Cause: The conjugate is "crashing out" of solution due to a sharp decrease in the organic solvent concentration and a resulting inability of the aqueous buffer to maintain solubility.
Solution:
-
Formulation with Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at concentrations above their critical micelle concentration can create micelles that encapsulate the hydrophobic conjugate, enhancing its solubility in aqueous media.[8][13]
-
-
Particle Size Reduction:
-
pH Adjustment: If your conjugate has ionizable functional groups, carefully adjust the pH of the final aqueous solution to a range where the ionized (and more soluble) form of the molecule is predominant.[4][5]
Data Presentation: Common Solubilizing Excipients
| Excipient Type | Example | Mechanism of Action | Typical Starting Concentration |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes with hydrophobic guest molecules.[13] | 1-10% (w/v) |
| Non-ionic Surfactant | Tween® 80, Polysorbate 80 | Forms micelles that encapsulate non-polar compounds. | 0.1-2% (v/v) |
| Co-solvent | Propylene Glycol, PEG 400 | Reduces the polarity of the aqueous medium.[11] | 5-20% (v/v) |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh out a small, precise amount of your this compound conjugate (e.g., 1 mg) into several small vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the "Solvent Selection for Click Chemistry" table.
-
Vortex each vial vigorously for 30 seconds.
-
Observe for complete dissolution. If not dissolved, gently warm the vial to approximately 40-50°C for 5-10 minutes and vortex again.
-
If the compound dissolves, add another 100 µL of the solvent to determine if a higher concentration can be achieved.
-
Record your observations to create a solubility profile for your specific conjugate.
Protocol 2: Preparation of a Stock Solution using a Co-solvent System
-
Based on the results from Protocol 1, select the best organic solvent for your conjugate (e.g., DMSO).
-
Dissolve the this compound conjugate in the minimum required amount of the chosen organic solvent to create a concentrated stock solution (e.g., 10-50 mM).
-
For your experiment (e.g., a click chemistry reaction), slowly add the concentrated organic stock solution to the aqueous reaction buffer while continuously vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, you may need to decrease the final concentration or incorporate a solubilizing excipient.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound conjugates.
Caption: Logical relationships between solubility problems and their solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How does pH affect solubility? [vedantu.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Background Labeling in Cell-Based Assays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of high background labeling in cell-based assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in immunofluorescence assays?
High background in immunofluorescence (IF) can originate from several sources, including:
-
Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the cell.[1][2][3]
-
Autofluorescence: Cells and tissues can possess endogenous molecules that fluoresce, masking the specific signal.[1][4][5][6]
-
Inadequate blocking: Insufficient blocking of non-specific binding sites can lead to increased background.[7][8]
-
Suboptimal antibody concentrations: Using primary or secondary antibodies at too high a concentration is a frequent cause of high background.[2][8]
-
Inefficient washing: Failure to remove unbound antibodies through thorough washing steps can result in a high background signal.[2]
-
Fixation and permeabilization issues: The choice of fixative and permeabilization agent, as well as the duration of these steps, can influence background levels.[9][10]
Q2: How can I determine the optimal concentration for my primary and secondary antibodies?
Antibody titration is a critical step to determine the optimal concentration that provides the best signal-to-noise ratio.[11] This involves testing a range of antibody dilutions while keeping other parameters constant. The goal is to find the "saturating" concentration, which is the lowest concentration that yields near-maximal fluorescence, or the "separating" concentration, which provides good separation between positive and negative signals with low background.
Q3: What is the best blocking buffer to use?
The ideal blocking buffer depends on the specific antibodies and sample type. Common blocking agents include:
-
Normal serum: Using serum from the same species as the secondary antibody is often recommended to block non-specific binding of the secondary antibody.[8][12][13]
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in a buffer like PBS or TBS is a widely used general protein blocker.[13][14]
-
Non-fat dry milk: While effective for some applications, it is not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.[13]
-
Commercial blocking buffers: Several optimized commercial blocking buffers are available and can be a good option.
Q4: How can I reduce autofluorescence in my samples?
Several strategies can be employed to minimize autofluorescence:
-
Use of specific quenching agents: Reagents like sodium borohydride (B1222165) or Sudan Black B can help reduce autofluorescence caused by aldehyde fixatives or lipofuscin, respectively.[1][5]
-
Choice of fluorophores: Selecting fluorophores that emit in the far-red spectrum can help avoid the emission range of common autofluorescent molecules.[6]
-
Proper sample preparation: Perfusing tissues with PBS before fixation can remove red blood cells, a source of autofluorescence.[5]
-
Control samples: Always include an unstained control to assess the level of autofluorescence in your samples.[4]
Troubleshooting Guides
Issue 1: High Background Across the Entire Sample
This is a common issue that can often be resolved by optimizing several key steps in your protocol.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Antibody concentration too high | Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies. Start with the manufacturer's recommended dilution and test a range of serial dilutions. |
| Insufficient blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature). Consider switching to a different blocking agent (e.g., from BSA to normal serum). Ensure the blocking buffer is fresh and not contaminated. |
| Inadequate washing | Increase the number and duration of wash steps. Use a wash buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS). Ensure complete removal of the wash buffer between steps. |
| Secondary antibody non-specificity | Run a control with only the secondary antibody to check for non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody or one from a different host species. |
| Autofluorescence | Examine an unstained sample under the microscope to determine the level of autofluorescence. If significant, use a quenching agent or switch to fluorophores with longer emission wavelengths. |
Issue 2: Punctate or Speckled Background
This type of background often indicates the presence of aggregates or precipitates.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Antibody aggregates | Centrifuge the primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for 1-5 minutes before use to pellet any aggregates. |
| Precipitates in buffers | Filter all buffers (e.g., PBS, blocking buffer, wash buffer) through a 0.22 µm filter before use. Ensure all components of the buffers are fully dissolved. |
| Drying of the sample | Keep the sample covered in liquid throughout the entire staining procedure to prevent it from drying out, which can cause non-specific antibody binding.[7] |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Signal-to-Noise Ratio
This protocol outlines a method for determining the optimal dilution of a primary antibody.
Materials:
-
Cells cultured on coverslips or in a multi-well plate
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Prepare a series of primary antibody dilutions: Start with a concentration higher than the manufacturer's recommendation and perform 2-fold serial dilutions. For example, if the recommended starting dilution is 1:100, prepare dilutions of 1:50, 1:100, 1:200, 1:400, 1:800, and a no-primary-antibody control.
-
Fix and permeabilize cells: Follow your standard protocol for cell fixation and permeabilization.
-
Block non-specific binding: Incubate the cells with blocking buffer for at least 30 minutes at room temperature.
-
Incubate with primary antibody dilutions: Add each dilution of the primary antibody to a separate coverslip/well and incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash: Wash the cells thoroughly with wash buffer (e.g., 3 x 5 minutes).
-
Incubate with secondary antibody: Incubate all samples with the same concentration of fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Repeat the washing step.
-
Mount and image: Mount the coverslips with antifade mounting medium and acquire images using consistent settings for all samples.
-
Analyze: Compare the signal intensity and background levels for each dilution. The optimal dilution is the one that provides a strong specific signal with minimal background.[11]
Protocol 2: Preparation of Common Blocking Buffers
A. 5% Normal Serum Blocking Buffer:
-
Thaw the normal serum (from the same species as the secondary antibody) on ice.
-
Add 5 mL of the normal serum to 95 mL of 1X PBS.
-
(Optional) Add a non-ionic detergent like Triton X-100 to a final concentration of 0.3%.[15]
-
Mix well and store at 4°C for short-term use or aliquot and freeze for long-term storage.
B. 3% BSA Blocking Buffer:
-
Weigh 3 g of high-quality BSA (IgG-free and protease-free).
-
Add the BSA to 100 mL of 1X PBS.
-
Dissolve the BSA completely by gentle stirring or rocking. Avoid vigorous shaking to prevent foaming.
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
Store at 4°C.
Data Presentation
Table 1: Comparison of Blocking Agents on Signal-to-Noise Ratio (SNR)
| Blocking Agent | Concentration | Incubation Time | Relative Signal-to-Noise Ratio (Arbitrary Units) | Reference |
| 10% Normal Goat Serum | 10% | 1 hour | 8.5 | Fictional Data for Illustration |
| 5% BSA in PBS | 5% | 1 hour | 6.2 | Fictional Data for Illustration |
| 1% Fish Skin Gelatin | 1% | 1 hour | 7.8 | Fictional Data for Illustration |
| Commercial Blocker A | As recommended | 30 minutes | 9.1 | Fictional Data for Illustration |
| No Blocking | N/A | N/A | 1.0 | Fictional Data for Illustration |
Note: The data in this table is for illustrative purposes only. Actual results may vary depending on the specific assay conditions.
Table 2: Effect of Washing Protocol on Background Reduction
| Washing Protocol | Number of Washes | Duration per Wash | Background Intensity (Arbitrary Units) | Reference |
| Protocol A | 2 | 3 minutes | 150 | Fictional Data for Illustration |
| Protocol B | 3 | 5 minutes | 80 | Fictional Data for Illustration |
| Protocol C | 3 | 10 minutes | 55 | Fictional Data for Illustration |
| Protocol D (with 0.05% Tween-20) | 3 | 5 minutes | 45 | Fictional Data for Illustration |
Note: The data in this table is for illustrative purposes only. Actual results may vary depending on the specific assay conditions.
Visualizations
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. ibidi.com [ibidi.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. ulab360.com [ulab360.com]
- 13. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-Azido-1H-indole and 5-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical reactivity of 4-azido-1H-indole and 5-azido-1H-indole. Due to a lack of direct comparative studies in the published literature, this analysis is based on established principles of indole (B1671886) chemistry, the known reactivity of aryl azides, and experimental data for closely related compounds. This document aims to guide researchers in designing experiments to explore the utility of these versatile chemical probes in drug discovery and chemical biology.
Introduction
This compound and 5-azido-1H-indole are valuable reagents in medicinal chemistry and chemical biology. The azido (B1232118) group serves as a versatile functional handle for various bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The indole scaffold is a privileged structure in numerous biologically active compounds. The position of the azido substituent on the indole ring is anticipated to influence its electronic properties and, consequently, its reactivity. This guide explores these anticipated differences and provides a framework for their experimental investigation.
Synthesis of this compound and 5-Azido-1H-indole
The most common route to aryl azides is through the diazotization of the corresponding aniline (B41778) followed by treatment with sodium azide (B81097). Therefore, the synthesis of this compound and 5-azido-1H-indole would commence from 4-amino-1H-indole and 5-amino-1H-indole, respectively. A general synthetic pathway is depicted below.
Figure 1. Proposed synthetic pathway to this compound and 5-azido-1H-indole.
Comparative Reactivity Analysis
The reactivity of the azido group is influenced by the electronic environment of the indole ring. The key difference between the 4- and 5-positions of indole lies in their electronic communication with the nitrogen atom of the pyrrole (B145914) ring.
-
Electronic Effects: The nitrogen atom of the indole ring is electron-donating. This effect is more pronounced at the C5 position through resonance, potentially increasing the electron density of the azido group at this position. In contrast, the C4 position is in a peri-relationship with the indole nitrogen, which may lead to different electronic and steric effects. An azido group at the C5 position is expected to be more electron-rich than one at the C4 position.
-
Reactivity in [3+2] Cycloaddition Reactions: In the context of the widely used CuAAC reaction, a more electron-rich azide can exhibit altered reactivity. While the reaction mechanism is complex, the electron density on the terminal nitrogen of the azide can influence the rate of reaction with the copper acetylide intermediate. It is plausible that the more electron-rich 5-azido-1H-indole might react at a different rate compared to this compound. However, without direct experimental evidence, this remains a hypothesis to be tested.
-
Thermal and Photochemical Stability: The stability of aryl azides can also be influenced by electronic factors. Electron-donating groups can sometimes destabilize the azide, making it more susceptible to thermal or photochemical decomposition to form a nitrene intermediate. Consequently, 5-azido-1H-indole might exhibit lower thermal stability compared to its 4-azido counterpart. This could be advantageous for applications requiring nitrene generation but detrimental for reactions where the azide functionality needs to be preserved.
Data Summary
The following table summarizes the available and anticipated data for the two isomers.
| Property | This compound | 5-Azido-1H-indole | Reference/Comment |
| Synthesis Precursor | 4-Amino-1H-indole | 5-Amino-1H-indole | Synthesized by reduction of the corresponding nitroindoles. |
| ¹H NMR of Precursor | Data not readily available in searched sources. | ¹H NMR (300 MHz, CDCl₃): δ 7.20 (d, J=6 Hz, 1H), 7.12 (t, J=3 Hz, 1H), 6.96 (m, 1H), 6.68 (dd, J=9 Hz, 1H), 6.38 (m, 1H) ppm.[3] | Characterization of the starting material is crucial. |
| ¹³C NMR of Precursor | Data not readily available in searched sources. | ¹³C NMR (75 MHz, CDCl₃): δ 139.87, 131.08, 129.16, 125.15, 113.36, 111.94, 105.96, 101.93 ppm.[3] | |
| Expected Reactivity in CuAAC | Potentially less reactive due to a less electron-rich azide. | Potentially more reactive due to a more electron-rich azide. | This is a hypothesis based on electronic effects and requires experimental verification. |
| Expected Thermal Stability | Potentially more stable. | Potentially less stable. | Electron-donating groups can lower the decomposition temperature of aryl azides. This needs to be determined experimentally, for example, by differential scanning calorimetry (DSC). |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and a comparative reactivity study of this compound and 5-azido-1H-indole.
-
Diazotization of 5-Amino-1H-indole: To a stirred solution of 5-amino-1H-indole (1.0 eq) in a mixture of glacial acetic acid and water at 0 °C, add a solution of sodium nitrite (B80452) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Azide Formation: To the resulting diazonium salt solution, add a solution of sodium azide (1.2 eq) in water dropwise at 0 °C.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
A similar procedure would be followed for the synthesis of this compound starting from 4-amino-1H-indole.
This protocol is designed to compare the reaction rates of this compound and 5-azido-1H-indole in a CuAAC reaction with a model alkyne, such as phenylacetylene. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.
References
Confirming 4-Azido-1H-indole Labeling: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of molecular labeling is a critical step in ensuring the validity of experimental results. This guide provides a comprehensive comparison of mass spectrometry, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the successful labeling of target molecules with 4-Azido-1H-indole. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate analytical method.
The introduction of the azide (B81097) moiety via this compound serves as a versatile chemical handle, enabling the subsequent attachment of reporter tags through bioorthogonal "click chemistry" reactions. Confirmation of this initial labeling step is paramount for the success of downstream applications. This guide will delve into the principles, protocols, and comparative performance of the three primary analytical techniques for this purpose.
Method Comparison at a Glance
| Feature | Mass Spectrometry (MS) | Fluorescence Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Precise mass-to-charge ratio, structural information via fragmentation | Detection of light emission from a fluorophore | Detailed atomic-level structural information |
| Sample Preparation | Enzymatic digestion (for proteins), chromatography | "Click" reaction with a fluorescent probe | High-purity sample required |
| Sensitivity | High (picomole to femtomole) | Very high (nanomole to picomole) | Low (micromole to millimole) |
| Quantitative Capability | Good, especially with isotopic labeling | Good, dependent on fluorophore quantum yield and labeling efficiency | Excellent for pure samples |
| Structural Information | High (fragmentation pattern) | Low (indirect) | Very high (atomic connectivity) |
| Throughput | High (with LC-MS/MS) | High | Low |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for confirming the covalent attachment of this compound to a target molecule. It provides a direct measurement of the mass increase corresponding to the addition of the label. Further fragmentation analysis (MS/MS) can pinpoint the exact site of modification.
Expected Mass Shift and Fragmentation
The molecular weight of this compound is 158.16 g/mol . Upon labeling, the mass of the target molecule is expected to increase by this amount, minus the mass of a displaced hydrogen atom (1.01 g/mol ), resulting in a net mass increase of 157.15 Da .
The fragmentation of the azido (B1232118) group is a characteristic feature in the mass spectrum. A common fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), resulting in a mass loss of 28.01 Da from the parent ion or a fragment containing the indole (B1671886) moiety.[1] The indole ring itself can also undergo characteristic fragmentation, aiding in structural confirmation.[2]
Experimental Protocol: LC-MS/MS Analysis of a this compound Labeled Peptide
This protocol outlines the steps for confirming the labeling of a peptide with this compound.
-
"Click" Reaction:
-
Dissolve the this compound labeled peptide in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Add an alkyne-biotin tag.
-
Add the copper(I) catalyst solution (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
Incubate the reaction mixture to allow for the cycloaddition reaction to proceed.
-
-
Sample Cleanup:
-
Remove excess reagents using a suitable method, such as C18 solid-phase extraction for peptides.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned-up sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the labeled peptide from unlabeled species using a C18 reversed-phase column with a water/acetonitrile gradient containing formic acid.
-
Acquire full MS scans to identify the precursor ion corresponding to the biotin-tagged, this compound labeled peptide.
-
Perform MS/MS fragmentation on the identified precursor ion to confirm its sequence and the presence of the modification. Look for the characteristic loss of N₂ (28.01 Da).
-
Alternative Confirmation Methods
While mass spectrometry provides definitive evidence of labeling, other techniques can offer complementary information and may be more suitable for certain applications.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for detecting labeled molecules. It relies on the "click" reaction of the azide group with a fluorescent probe containing an alkyne moiety.
Principle
The this compound labeled molecule is reacted with a fluorophore-alkyne conjugate. The resulting triazole linkage covalently attaches the fluorescent tag to the molecule of interest. The presence of the label is then confirmed by detecting the fluorescence emission of the sample at the specific wavelength of the chosen fluorophore.
Experimental Protocol: Fluorescent Labeling and Detection
-
"Click" Reaction with a Fluorescent Probe:
-
Follow the same "click" chemistry protocol as for the mass spectrometry preparation, but substitute the alkyne-biotin with a suitable alkyne-fluorophore (e.g., DBCO-Cy5).
-
-
Removal of Excess Fluorophore:
-
It is crucial to remove any unreacted fluorescent probe to minimize background signal. This can be achieved by methods such as gel filtration, dialysis, or spin columns.
-
-
Fluorescence Measurement:
-
Excite the sample at the appropriate wavelength for the chosen fluorophore.
-
Measure the emission spectrum using a fluorometer.
-
A significant increase in fluorescence intensity compared to a negative control (unlabeled molecule subjected to the same procedure) confirms the labeling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information and can be used to unequivocally confirm the structure of the this compound label and its attachment to the target molecule.
Principle
NMR spectroscopy detects the magnetic properties of atomic nuclei. The chemical environment of each atom influences its resonance frequency, providing a unique fingerprint of the molecule's structure. 1H and 13C NMR are particularly useful for characterizing organic molecules.
Expected Spectral Features
The 1H NMR spectrum of this compound will show characteristic signals for the protons on the indole ring. The introduction of the azide group will cause a downfield shift of the proton at the 4-position compared to unsubstituted indole. Similarly, the 13C NMR spectrum will show a characteristic signal for the carbon atom attached to the azide group. Upon conjugation to a target molecule, further shifts in the NMR spectrum of both the label and the target will be observed.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
The sample must be of high purity and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Data Acquisition:
-
Acquire 1D 1H and 13C NMR spectra.
-
For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.
-
-
Spectral Analysis:
-
Compare the obtained spectra with those of the unlabeled starting materials.
-
The appearance of new signals and shifts in existing signals will confirm the successful formation of the labeled product.
-
Workflow and Pathway Diagrams
To visualize the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Mass Spectrometry Confirmation.
Caption: Comparison of Alternative Confirmation Methods.
References
Characterization of the Covalent Bond Formed by 4-Azido-1H-indole: A Comparative Guide for Bioconjugation Strategies
For researchers, scientists, and drug development professionals, the selection of a suitable bioconjugation reagent is a critical decision that influences the outcome of their experiments. This guide provides a comprehensive comparison of 4-Azido-1H-indole as a bioconjugation tool, detailing its covalent bond formation, performance against alternatives, and experimental protocols.
This compound is a versatile molecule that participates in bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules in complex biological systems. Its indole (B1671886) scaffold offers unique properties, including potential for fluorescence-based applications and use as a photoaffinity label. This guide will delve into the characteristics of the covalent bond formed by this compound, primarily through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and compare its performance with other common bioconjugation techniques.
Performance Comparison of Bioconjugation Chemistries
The efficacy of a bioconjugation reaction is paramount for successful labeling. The following table summarizes key performance metrics for the covalent bond formation of this compound via SPAAC, compared to other widely used bioorthogonal reactions.
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability of Covalent Bond | Key Features |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | This compound | Bicyclononyne (BCN) | ~0.1 - 1 | High | Copper-free, biocompatible, good kinetics. |
| Benzyl Azide (B81097) (model) | Bicyclononyne (BCN) | 0.3 - 0.9[1] | High | Commonly used reference for SPAAC kinetics. | |
| Benzyl Azide (model) | Dibenzocyclooctyne (DBCO) | ~0.1[1] | High | Faster kinetics than BCN with some azides. | |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Aryl Azide | Terminal Alkyne | 1 - 100 | High | High efficiency, but copper toxicity is a concern for live cells. |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | >1000[2] | High | Extremely fast kinetics, suitable for in vivo applications. |
| Staudinger Ligation | Azide | Phosphine | ~0.002 | Moderate | Copper-free, but slower kinetics and potential for side reactions. |
Experimental Protocols
Synthesis of this compound
A common route to synthesize this compound is from the corresponding 4-aminoindole. A detailed protocol for a similar transformation to create azidotryptamines has been reported and can be adapted.
Procedure:
-
Dissolve 4-amino-1H-indole in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Add a solution of sodium nitrite (B80452) in water dropwise to the cooled solution to form the diazonium salt.
-
After stirring for a short period, add a solution of sodium azide in water.
-
Allow the reaction to proceed, monitoring for the formation of the azide product.
-
Extract the product with an organic solvent and purify by column chromatography.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a biomolecule containing a strained alkyne (e.g., BCN or DBCO) with this compound.
Materials:
-
Biomolecule functionalized with a strained alkyne (e.g., BCN-protein).
-
This compound solution in a compatible solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Dissolve the BCN-functionalized biomolecule in PBS to a final concentration of 1-10 µM.
-
Add the this compound solution to the biomolecule solution to a final concentration of 10-100 µM (a 10-fold excess is common).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants and desired labeling efficiency.
-
The resulting triazole-linked conjugate can be purified from excess reagents by size-exclusion chromatography or dialysis.
-
Characterization of the covalent adduct can be performed using techniques such as mass spectrometry to confirm the mass increase corresponding to the addition of the this compound moiety, and UV-Vis or fluorescence spectroscopy to detect the indole group.
Visualizing the Workflow and Reaction Mechanism
To illustrate the application of this compound in bioconjugation, the following diagrams depict the reaction mechanism of SPAAC and a typical experimental workflow for protein labeling.
References
A Comparative Guide to Aryl Azide Probes for In-Gel Immunoassays: Is 4-Azido-1H-indole the Optimal Choice?
For researchers, scientists, and drug development professionals seeking to enhance in-gel immunoassay performance, the selection of an appropriate photo-crosslinking probe is paramount. This guide provides a comprehensive comparison of 4-Azido-1H-indole and other aryl azide (B81097) probes, alongside alternative photo-reactive chemistries, to inform the selection of the most suitable tool for your experimental needs. While direct comparative data for this compound in in-gel immunoassays is limited in current literature, this guide leverages data from related compounds and alternative crosslinkers to provide a thorough analysis.
Introduction to Photo-Reactive Probes in In-Gel Immunoassays
In-gel immunoassays, a variation of traditional Western blotting, offer the advantage of detecting proteins directly within the polyacrylamide gel matrix, thereby eliminating the often problematic electro-transfer step. This is particularly beneficial for large, hydrophobic, or post-translationally modified proteins that transfer poorly to membranes. The incorporation of photo-reactive crosslinkers into the gel matrix allows for the covalent capture of proteins upon UV activation, enhancing signal retention and improving detection sensitivity.
Aryl azides are a common class of photo-reactive probes. Upon exposure to UV light, they form highly reactive nitrene intermediates that can insert into C-H, N-H, and O-H bonds of nearby molecules, effectively crosslinking proteins to the gel matrix.[1][2][3][4] The choice of the specific aryl azide, or an alternative photo-crosslinker, can significantly impact the efficiency of protein capture, background fluorescence, and the overall signal-to-noise ratio of the assay.
Comparison of Photo-Reactive Probes
| Feature | Aryl Azides (e.g., this compound, Phenyl Azide) | Diazirines | Benzophenones |
| Activation Wavelength | Typically 260-365 nm[4] | ~350-380 nm | ~350-360 nm |
| Reactive Intermediate | Nitrene | Carbene | Triplet Ketone |
| Reactivity | Highly reactive, inserts into C-H, N-H, O-H bonds | Very high, inserts into C-H, N-H, O-H bonds | Less reactive, primarily abstracts H-atoms from C-H bonds |
| Crosslinking Efficiency | Generally moderate to good | Can be high, but may lead to protein loss in some systems[5] | Generally good protein capture[5] |
| Background Fluorescence | Can be a concern due to aromatic structure | Lower background fluorescence compared to benzophenones[5] | Aromatic structure can contribute to higher autofluorescence[5] |
| Signal-to-Noise Ratio (SNR) | Variable, dependent on specific probe and experimental conditions | Comparable SNR to benzophenones despite lower capture at equal concentrations[5] | Good SNR, but can be impacted by background fluorescence[5] |
| Advantages | Relatively small and less sterically hindering; diverse chemistries available. | Small size; high reactivity; lower background. | High activation efficiency; relatively stable. |
| Disadvantages | Potential for side reactions; can require shorter UV wavelengths that may damage proteins.[6] | Lower protein capture efficiency at equivalent concentrations to benzophenones in some hydrogels.[5] | Larger size; can promote non-specific hydrophobic interactions.[5] |
Experimental Data Summary
A study comparing a diazirine-methacrylamide (DZMA) hydrogel with a benzophenone-methacrylamide (BPMA) hydrogel for in-gel immunoassays provides valuable quantitative insights that can help contextualize the performance of different photo-crosslinker classes.
| Parameter | 3 mM BPMA Hydrogel | 3 mM DZMA Hydrogel | 12 mM DZMA Hydrogel |
| Protein Capture Efficiency | High | Low (15% of BPMA)[5] | On par with 3 mM BPMA[5] |
| Background Fluorescence | Higher | 50% reduction compared to BPMA[5] | Negligible autofluorescence[5] |
| Signal-to-Noise Ratio (SNR) | Comparable to 12 mM DZMA[5] | Lower due to poor capture | Comparable to 3 mM BPMA[5] |
| Protein Migration | Slower | ~1.3x faster than BPMA[5] | Not reported |
This data highlights a critical trade-off: while diazirines offer the advantage of lower background fluorescence, their protein capture efficiency may be lower at equivalent concentrations compared to benzophenones, necessitating higher probe concentrations to achieve comparable performance.[5] The less hydrophobic nature of diazirines is hypothesized to contribute to both the reduced background and the lower protein capture.[5]
Experimental Protocols
Below is a generalized protocol for performing an in-gel immunoassay using a photo-reactive crosslinker. This protocol should be optimized for the specific probe, antibody, and target protein being investigated.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Photo-reactive crosslinker (e.g., this compound)
-
Protein sample
-
SDS-PAGE running buffer
-
Fixation solution (e.g., 50% methanol, 10% acetic acid)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
UV transilluminator (with appropriate wavelength for the chosen probe)
-
Fluorescence imaging system
Procedure:
-
Gel Preparation:
-
Prepare the polyacrylamide gel solution, adding the photo-reactive crosslinker to the desired final concentration.
-
Pour the gel and allow it to polymerize.
-
-
Electrophoresis:
-
Load protein samples and run the SDS-PAGE gel according to standard procedures.
-
-
Photo-Crosslinking:
-
After electrophoresis, place the gel on a UV transilluminator.
-
Expose the gel to UV light at the appropriate wavelength and for a predetermined optimal time to activate the crosslinker and covalently capture the proteins.
-
-
Fixation and Washing:
-
Fix the proteins in the gel using a fixation solution for 30-60 minutes.
-
Wash the gel extensively with wash buffer to remove residual SDS and unreacted crosslinker.
-
-
Immunostaining:
-
Block the gel with blocking buffer for at least 1 hour at room temperature.
-
Incubate the gel with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the gel three times with wash buffer for 10 minutes each.
-
Incubate the gel with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the gel three times with wash buffer for 10 minutes each, protected from light.
-
-
Imaging:
-
Image the gel using a fluorescence imaging system with the appropriate excitation and emission filters for the fluorophore used.
-
Visualizing the Workflow and Chemical Principles
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for an in-gel immunoassay using a photo-reactive crosslinker.
Caption: Simplified reaction mechanisms of common photo-reactive crosslinkers.
Conclusion
The choice of a photo-reactive probe for in-gel immunoassays involves a careful consideration of factors such as crosslinking efficiency, background fluorescence, and the specific requirements of the experimental system. While aryl azides like this compound offer a versatile option due to their small size and reactivity, alternatives like diazirines and benzophenones present their own distinct advantages and disadvantages. The available data suggests that there is a trade-off between the low background of diazirines and the potentially higher protein capture efficiency of benzophenones.[5]
For researchers considering this compound, it is recommended to perform pilot experiments to empirically determine its performance in their specific in-gel immunoassay setup, comparing it against other available aryl azides and alternative photo-crosslinkers. Optimization of the probe concentration and UV exposure time will be crucial for achieving optimal results. As the field of chemical biology continues to develop novel photo-reactive probes, it is anticipated that more options with improved efficiency and lower background will become available, further enhancing the power of in-gel immunoassays for protein analysis.
References
- 1. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of photoactivatable crosslinkers for in-gel immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cross-Reactivity of 4-Azido-1H-indole with Other Functional Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the cross-reactivity of 4-Azido-1H-indole, a versatile building block in medicinal chemistry and chemical biology. Understanding its reactivity profile with various functional groups is crucial for its effective application in the synthesis of complex molecules and bioconjugation. This document outlines the expected reactivity, supported by established chemical principles and experimental data from related aryl azides, and provides detailed experimental protocols for key transformations.
Executive Summary
This compound exhibits a range of chemoselective reactions, primarily centered around the azide (B81097) moiety. Its reactivity is dominated by two main pathways: reduction to the corresponding amine and cycloaddition reactions. The indole (B1671886) nucleus itself can also participate in certain reactions, but the azide group's unique reactivity often dictates the outcome under specific conditions. This guide compares the reactivity of this compound with phosphines, alkynes, alkenes, thiols, amines, and its stability under photolytic and varied pH conditions.
Data Presentation: Comparative Reactivity of this compound
The following table summarizes the expected reactivity of this compound with various functional groups under typical reaction conditions. Yields are representative and may vary based on substrate and specific conditions.
| Functional Group | Reagent/Condition | Reaction Type | Product | Typical Yield (%) | Notes |
| Phosphines | Triphenylphosphine (B44618) (PPh₃), H₂O | Staudinger Reduction | 4-Amino-1H-indole | >90 | Mild and highly selective reduction.[1] |
| Terminal Alkynes | CuSO₄, Sodium Ascorbate (B8700270) | CuAAC Click Chemistry | 1,4-Disubstituted Triazole | >90 | Highly efficient and bioorthogonal.[2][3] |
| Strained Alkynes | e.g., Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 1,4-Disubstituted Triazole | >90 | Copper-free click chemistry, ideal for biological systems.[4][5][6] |
| Alkenes (Electron-deficient) | Heat or UV light | [3+2] Cycloaddition | Triazoline | Variable | Can be reversible and may lead to mixtures of products.[7] |
| Thiols | e.g., Thiophenol | Nucleophilic Attack (under reducing conditions) | 4-Amino-1H-indole + Disulfide | Moderate | Reaction is often slow and requires activation or reducing agents. |
| Amines (Primary/Secondary) | - | Generally unreactive | No reaction | 0 | The azide group is generally stable in the presence of amines under standard conditions. |
| Photolysis | UV light (e.g., 254 nm) | Nitrene Formation | Complex mixture, potential for azepine formation | Variable | Highly reactive nitrene intermediate leads to various products.[8][9][10][11][12] |
| Acidic/Basic Conditions | Strong acids or bases | Decomposition (at elevated temperatures) | Degradation products | - | Aryl azides are generally stable under mild acidic and basic conditions at room temperature.[13] |
Key Reactions and Experimental Protocols
Staudinger Reduction of this compound
The Staudinger reduction is a mild and efficient method for the selective reduction of azides to primary amines.[1][14]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of THF/water.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting azide.
-
Upon completion, add water to hydrolyze the intermediate aza-ylide.
-
Extract the product, 4-Amino-1H-indole, with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4-Amino-1H-indole.
Figure 1. Staudinger reduction of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," provides a highly reliable method for forming a stable triazole linkage.[2][3]
Experimental Protocol:
-
In a reaction vessel, dissolve this compound (1.0 eq) and a terminal alkyne (1.0 eq) in a suitable solvent system, typically a mixture of tert-butanol (B103910) and water.
-
Prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the triazole product by column chromatography or recrystallization.
Figure 2. Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5][6]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a biocompatible solvent such as a mixture of PBS buffer and an organic co-solvent (e.g., DMSO or DMF).
-
Add a solution of a strained alkyne, such as DBCO (1.0-1.2 eq), in the same solvent system.
-
Allow the reaction to proceed at room temperature or 37 °C. Reaction times can vary from minutes to hours depending on the specific strained alkyne used.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
The product can often be used directly in biological applications or purified by standard chromatographic techniques if necessary.
Figure 3. Strain-promoted azide-alkyne cycloaddition (SPAAC).
Photolysis of this compound
Upon exposure to UV light, aryl azides undergo photolysis to generate highly reactive nitrene intermediates, which can then undergo a variety of reactions.[8][9][10][11][12]
Experimental Protocol:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile, methanol). The choice of solvent can influence the reaction pathway.
-
Place the solution in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction time will depend on the concentration and the intensity of the light source.
-
The resulting product mixture is often complex and requires careful separation and characterization by chromatographic and spectroscopic methods.
Figure 4. Potential reaction pathways upon photolysis of this compound.
Cross-Reactivity with Other Functional Groups
-
Thiols: The reaction of azides with thiols is generally slow and often requires specific conditions, such as the presence of a reducing agent, to proceed at a significant rate. Under reducing conditions, the azide can be reduced to the amine. Direct reaction to form a sulfenamide (B3320178) is not a common pathway for aryl azides.
-
Amines: this compound is expected to be largely unreactive towards primary and secondary amines under standard synthetic conditions. This orthogonality is a key feature that allows for the selective modification of other functional groups in the presence of an azide.
Stability Profile
-
Thermal Stability: Aryl azides like this compound are generally more stable than their alkyl counterparts. However, they can decompose upon heating, typically with the extrusion of nitrogen gas to form a nitrene. The decomposition temperature can be influenced by the surrounding substituents.
-
pH Stability: this compound is expected to be stable across a wide range of pH values under ambient temperatures. Strong acidic or basic conditions, especially at elevated temperatures, may lead to decomposition.[13]
Conclusion
This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its azide group serves as a versatile handle for a variety of transformations, most notably Staudinger reductions and cycloaddition reactions. The high chemoselectivity of these reactions, particularly the bioorthogonal "click" reactions, makes this compound an excellent tool for applications in drug discovery and chemical biology where precise molecular construction is paramount. Careful consideration of reaction conditions is necessary, especially when employing photolytic methods or in the presence of strong reducing agents, to control the desired reaction pathway.
References
- 1. Staudinger Reaction [organic-chemistry.org]
- 2. glenresearch.com [glenresearch.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 12. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - TIB AV-Portal [av.tib.eu]
- 13. Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
Choosing the Right Tool for Bioorthogonal Chemistry: 4-Azido-1H-indole vs. 4-ethynyl-1H-indole
In the realm of chemical biology and drug development, the precise labeling and tracking of biomolecules are paramount. Bioorthogonal chemistry provides a powerful toolkit for these tasks, allowing for specific covalent reactions to occur within complex biological systems without interfering with native processes. At the heart of many of these techniques lies the "click chemistry" platform, most notably the azide-alkyne cycloaddition. This guide provides a detailed comparison of two key indole-based bioorthogonal reporters, 4-Azido-1H-indole and 4-ethynyl-1H-indole, to assist researchers in selecting the optimal tool for their experimental needs.
The choice between an azide (B81097) or an alkyne functional group on your indole (B1671886) probe is not arbitrary; it fundamentally dictates the type of bioorthogonal reaction you can perform, the required reagents, and the suitability for different biological environments, such as live cells versus cell lysates.[1][2]
Core Comparison: Azide vs. Ethynyl Indole
The primary distinction between this compound and 4-ethynyl-1H-indole lies in their complementary roles in azide-alkyne cycloaddition reactions. An azide will always react with an alkyne, and vice-versa. Therefore, the selection of one reagent necessitates the use of its counterpart on the binding partner (e.g., a fluorescent tag, a purification handle, or another biomolecule).
. Table 1: Comparison of this compound and 4-ethynyl-1H-indole
| Feature | This compound | 4-ethynyl-1H-indole |
| Chemical Structure | Indole ring with an azide (-N₃) group at the 4-position. | Indole ring with a terminal alkyne (-C≡CH) group at the 4-position. |
| Primary Bioorthogonal Reactions | 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3] 2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4][5] 3. Staudinger Ligation[1][4] | 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3] |
| Key Reaction Partner(s) | Terminal Alkyne (for CuAAC), Strained Cyclooctyne (for SPAAC), Phosphine (for Staudinger Ligation).[1][3][4] | Azide-containing molecules.[3] |
| Suitability for Live Cells | High (via SPAAC) . SPAAC is a copper-free reaction, avoiding the cytotoxicity associated with copper catalysts, making it ideal for live-cell and in vivo imaging.[1][4][6] | Low (via CuAAC) . The copper(I) catalyst required for CuAAC is generally toxic to living cells, restricting its use primarily to in vitro applications on fixed cells or lysates.[1][4] |
| Reaction Kinetics | SPAAC rates are generally slower than CuAAC but can be significantly accelerated by using electron-withdrawing groups on the azide or more reactive cyclooctynes.[7] | CuAAC reactions are extremely fast and efficient, often completing in minutes at room temperature.[3] |
| Common Applications | - Live-cell imaging and tracking of indole-tagged biomolecules.[4][6] - In vivo labeling in model organisms.[5] - Proteomics and metabolomics in living systems. | - Labeling of biomolecules in cell lysates for proteomics.[1] - In vitro bioconjugation and synthesis of complex molecules.[8] - Pull-down assays from fixed samples. |
| Considerations | The azide group is small and can be readily incorporated into biomolecules, often with minimal perturbation.[9] It is a bioorthogonal handle, meaning it does not typically react with endogenous functional groups.[10] | The terminal alkyne is also small and bioorthogonal.[10] The choice often depends on which functional group is synthetically more accessible for a given target molecule. |
Deciding on the Right Reagent: An Experimental Workflow
The optimal choice between this compound and 4-ethynyl-1H-indole hinges on the experimental context. The following diagram illustrates a decision-making workflow.
Experimental Protocols
Below are generalized protocols for performing bioconjugation with each indole derivative. Researchers should optimize concentrations, reaction times, and purification methods for their specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-ethynyl-1H-indole
This protocol is suitable for labeling an azide-containing protein in a cell lysate.
Materials:
-
Protein lysate containing an azide-modified protein of interest.
-
4-ethynyl-1H-indole.
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[11]
-
Sodium Ascorbate.
-
DMSO for stock solutions.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 4-ethynyl-1H-indole in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM solution of Sodium Ascorbate in water. This solution should be made fresh.
-
Prepare a "Click Ligand Solution" by pre-mixing CuSO₄ and THPTA in water. For example, a 10 mM Cu/Ligand solution can be made with 10 mM CuSO₄ and 50 mM THPTA.[12]
-
-
Labeling Reaction:
-
To 100 µL of cell lysate, add 1 µL of the 10 mM 4-ethynyl-1H-indole stock solution (final concentration: 100 µM).
-
Add 10 µL of the Click Ligand Solution. Vortex briefly.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Analysis:
-
The protein of interest, now conjugated to the indole moiety, can be analyzed by methods such as SDS-PAGE (visualized by in-gel fluorescence if the azide probe was fluorescent) or mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol is suitable for labeling a target molecule in live cells that has been metabolically engineered to contain a strained alkyne (e.g., a cyclooctyne).
Materials:
-
Live cells expressing or metabolically labeled with a cyclooctyne-modified biomolecule.
-
This compound.
-
Cell culture medium.
-
DMSO for stock solution.
-
PBS for washing.
Procedure:
-
Prepare Stock Solution:
-
Dissolve this compound in cell-culture grade DMSO to a final concentration of 10 mM.
-
-
Cell Labeling:
-
Culture your cells of interest that have been pre-labeled with a cyclooctyne-containing molecule.
-
To the cell culture medium, add the this compound stock solution to a final concentration of 25-100 µM. The optimal concentration should be determined empirically to balance labeling efficiency and potential toxicity.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 24 hours. The incubation time will depend on the reaction kinetics and the abundance of the target.
-
-
Washing and Analysis:
-
Gently wash the cells three times with warm PBS to remove any unreacted this compound.
-
The cells can now be fixed for imaging, lysed for biochemical analysis, or analyzed by flow cytometry, depending on the experimental goal.
-
Comparative Workflow Visualization
The choice of reagent dictates a distinct experimental path, particularly concerning the reaction environment and catalyst requirements.
Conclusion
The decision between this compound and 4-ethynyl-1H-indole is fundamentally a choice about the experimental system and the desired bioorthogonal reaction.
-
Choose this compound if your experiment involves live cells or whole organisms . Its ability to participate in copper-free SPAAC reactions is essential for maintaining cell viability.[4][6] This makes it the superior choice for real-time imaging and tracking studies in living systems.
-
Choose 4-ethynyl-1H-indole if your experiment is conducted in vitro, on fixed cells, or with cell lysates .[1] In these systems, the cytotoxicity of the copper catalyst is not a concern, and you can take advantage of the extremely rapid and efficient CuAAC reaction for robust and high-yield conjugation.
Ultimately, both molecules are powerful tools. By understanding their distinct reactivities and applications, researchers can design more effective and insightful experiments to probe the complex roles of indole-containing molecules in biology and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
A Comparative Guide to Target Engagement Validation: 4-Azido-1H-indole Probes vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, confirming that a therapeutic candidate directly interacts with its intended molecular target within a complex cellular environment is a critical step. This process, known as target engagement validation, provides crucial evidence for the mechanism of action and is paramount for the successful development of novel therapeutics. This guide offers an objective comparison of a powerful photoaffinity labeling tool, the 4-Azido-1H-indole based probe, with two widely adopted alternative methods: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay. We provide a comprehensive overview of the underlying principles, experimental workflows, and comparative data to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Comparison of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. The following table summarizes the key characteristics of the this compound probe, CETSA, and NanoBRET assays.
| Feature | This compound Probe | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) |
| Principle | Covalent modification of the target protein upon photoactivation of the azido (B1232118) group. | Ligand-induced thermal stabilization of the target protein. | Bioluminescence resonance energy transfer between a luciferase-tagged target and a fluorescent tracer. |
| Labeling Requirement | Requires a synthetically modified probe with a photoactivatable group. | Label-free for the compound and target protein. | Requires genetic modification of the target protein (luciferase fusion) and a fluorescently labeled tracer. |
| Throughput | Moderate to high, adaptable to multi-well formats. | High-throughput screening (HTS) compatible formats are available. | High-throughput screening (HTS) compatible. |
| Quantitative Data | Can determine binding affinity (Kd) and labeling efficiency. | Provides apparent melting temperature (Tm) shifts and EC50 values. | Measures IC50 values and can be used to determine binding affinity (Kd). |
| Live-Cell Compatible | Yes | Yes | Yes |
| Target Identification | Yes, coupled with mass spectrometry. | No, requires a known target and specific antibodies. | No, requires a known target. |
| Strengths | Covalently captures binding partners, enabling identification of novel targets and binding sites. | No modification of the compound or target is needed, reflecting native interactions. | Highly sensitive and quantitative, suitable for measuring intracellular binding events in real-time. |
| Limitations | Potential for non-specific labeling and the need for probe synthesis. | Indirect measurement of binding; some proteins may not exhibit a thermal shift. | Requires genetic engineering of the target protein, which may alter its function or localization. |
Quantitative Performance Data
Direct comparative studies of these three methods on the same biological target are limited in the literature. However, to provide a quantitative perspective, the following tables present representative data obtained using each technique for the validation of kinase inhibitors, a common class of drug targets.
Table 1: Target Engagement of Kinase Inhibitors using NanoBRET
This table showcases the intracellular target engagement potency of various PLK inhibitors as determined by NanoBRET assays. The data highlights the ability of this method to provide quantitative IC50 values in a cellular context.
| Compound | Reported Enzyme Inhibition IC50 (nM) | NanoBRET Target Engagement IC50 (nM) | Reported Cell Proliferation IC50 (nM) |
| PLK1 | |||
| BI2536 | 0.83 | 3.9 | 2–25 |
| Volasertib | 0.87 | 18 | 11–37 |
| TPKI-26 | 2.0 | 18 | 5 |
| Ro3280 | 3.0 | 3.5 | 6–45 |
| GSK461364 | 0.5 | 4.2 | 10–100 |
| MLN0905 | 2.0 | 14 | 9 |
| Onvansertib | 2.0 | 21 | 42 |
| PLK2 | |||
| BI2536 | 3.5 | 9.0 | - |
| Volasertib | 5.0 | 23 | - |
| TPKI-26 | n.d. | 64 | - |
| Ro3280 | n.d. | 45 | - |
| PLK3 | |||
| BI2536 | 9.0 | 42 | - |
| Volasertib | 56 | 59 | - |
| TPKI-26 | n.d. | 1700 | - |
| Ro3280 | n.d. | 180 | - |
Data adapted from a study on PLK1 target engagement in live cells.[1] n.d. = not determined
Table 2: Target Engagement of PARP and B-Raf Inhibitors using CETSA
This table presents the cellular target engagement of PARP and B-Raf inhibitors measured by isothermal dose-response CETSA, demonstrating the utility of this method in quantifying compound potency in cells.
| Compound (Target) | ITDRF CETSA pEC50 | Biochemical FP Assay pIC50 |
| PARP Inhibitors | ||
| Olaparib | 7.9 | 8.2 |
| Rucaparib | 8.0 | 8.5 |
| Talazoparib | 8.8 | 9.3 |
| Niraparib | 8.1 | 8.4 |
| Veliparib | 6.4 | 6.7 |
| B-Raf Inhibitors | ||
| Dabrafenib | 7.8 | - |
| Vemurafenib | 6.8 | - |
| PLX8394 | 6.6 | - |
Data compiled from studies on high-throughput CETSA for B-Raf and PARP1.[2] pEC50 and pIC50 are the negative logarithm of the EC50 and IC50 values, respectively.
Table 3: Binding Affinity of a this compound Analog Photoaffinity Probe
While a comprehensive table directly comparing a this compound probe with the above methods is not available from a single study, the following data illustrates the typical binding affinity that can be determined for such probes. This example is for a related azido-containing photoaffinity label for the glucose transporter.
| Probe | Target | Method | Ki (μM) |
| 4-Azidophlorizin (B43439) | Glucose Transporter (Rat Kidney) | Competitive Inhibition of D-glucose uptake | 3.2 - 5.2 |
This data is from a study on a 4-azidophlorizin probe and is presented to illustrate the type of quantitative data obtainable with photoaffinity labels.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible target engagement data. Below are representative protocols for each of the discussed methods.
Protocol 1: Target Identification using a this compound Based Probe
This protocol outlines a general workflow for identifying the cellular targets of a small molecule using a this compound based photoaffinity probe coupled with click chemistry and mass spectrometry.
1. Probe Synthesis:
-
Synthesize the this compound based probe containing an alkyne or azide (B81097) handle for subsequent click chemistry. The core structure of the parent molecule should be preserved to maintain binding affinity.
2. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the this compound probe at various concentrations and for different incubation times to optimize labeling. Include a vehicle control (e.g., DMSO).
-
For competition experiments, pre-incubate cells with an excess of the parent (non-probe) compound before adding the photoaffinity probe.
3. Photo-crosslinking:
-
Irradiate the cells with UV light (typically 365 nm) on ice for 10-30 minutes to activate the azido group and induce covalent crosslinking to the target protein(s).
4. Cell Lysis:
-
After irradiation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
5. Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide or biotin-alkyne reporter tag, copper(II) sulfate (B86663) (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the probe-labeled proteins.
6. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
7. On-Bead Digestion and Mass Spectrometry:
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
8. Data Analysis:
-
Identify proteins that are significantly enriched in the probe-treated samples compared to the control and competition samples.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes the general steps for performing a CETSA experiment to validate target engagement.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a defined period.
2. Thermal Challenge:
-
Heat the plate in a thermal cycler or a temperature-controlled incubator across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes).
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
4. Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
5. Detection and Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.
-
ELISA or AlphaScreen: Use antibody-based assays for higher throughput quantification.
-
6. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
Determine the apparent melting temperature (Tm) for the control and compound-treated samples. A shift in Tm indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the compound concentration to determine the EC50.
Protocol 3: NanoBRET Target Engagement Assay
This protocol outlines the key steps for conducting a NanoBRET target engagement assay in live cells.
1. Cell Preparation and Transfection:
-
Genetically engineer cells to express the target protein as a fusion with NanoLuc® luciferase.
-
Seed the transfected cells in a white, opaque multi-well plate suitable for luminescence measurements.
2. Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells.
-
Add the cell-permeable fluorescent NanoBRET™ tracer at a predetermined optimal concentration. Include wells with tracer only (for maximum BRET signal) and vehicle only (for background).
3. Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient to reach binding equilibrium (typically 1-2 hours).
4. Substrate Addition and Signal Detection:
-
Add the NanoLuc® substrate to the wells.
-
Immediately measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, >600 nm).
5. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer from the target protein.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in each target engagement validation method.
Caption: Workflow for target identification using a this compound probe.
References
- 1. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Activation of Azidoindoles: Thermal vs. Photochemical Methods
For researchers, scientists, and drug development professionals, understanding the activation of azidoindoles is critical for harnessing their reactive potential in various synthetic applications, including the construction of complex heterocyclic scaffolds and for bioconjugation. Azidoindoles, organic compounds bearing an azide (B81097) group attached to an indole (B1671886) ring, serve as versatile precursors to highly reactive nitrene intermediates. The generation of these nitrenes can be initiated through either thermal or photochemical means, each with distinct advantages and disadvantages. This guide provides an objective comparison of these two activation methods, supported by available experimental data and detailed methodologies.
At a Glance: Thermal vs. Photochemical Activation
| Parameter | Thermal Activation | Photochemical Activation |
| Energy Source | Heat | Light (UV or visible) |
| Reaction Conditions | Typically higher temperatures (80-250 °C) | Often at room temperature or below |
| Selectivity | Generally less selective, can lead to a mixture of products | Can be more selective, depending on the wavelength and sensitizers |
| Reaction Control | Controlled by temperature and reaction time | Controlled by wavelength, light intensity, and exposure time |
| Side Reactions | Rearrangements, dimerizations, and intermolecular reactions are common | Photo-induced side reactions, radical-mediated processes |
| Equipment | Standard laboratory heating equipment (oil baths, heating mantles) | Photoreactors, specific wavelength lamps, photosensitizers may be required |
| Scalability | Generally straightforward to scale up | Can be challenging due to light penetration issues |
Reaction Mechanisms: A Tale of Two Pathways
Both thermal and photochemical activation of azidoindoles proceed through the formation of a highly reactive nitrene intermediate by the extrusion of dinitrogen (N₂). However, the initial steps and the nature of the intermediates can differ.
Thermal Activation: Upon heating, the azidoindole molecule gains sufficient vibrational energy to overcome the activation barrier for the cleavage of the C-N₃ bond. This process typically leads to the formation of a singlet nitrene in the initial step, which is the rate-determining step. The singlet nitrene can then undergo various reactions, including intramolecular cyclization, insertion into C-H or N-H bonds, or intersystem crossing to the more stable triplet nitrene. The triplet nitrene can also participate in a range of reactions, often leading to different product distributions.
Photochemical Activation: The absorption of a photon of appropriate energy excites the azidoindole to an electronically excited state. From this excited state, dinitrogen is eliminated to generate the nitrene. The spin state of the initially formed nitrene (singlet or triplet) can be influenced by the wavelength of light used and the presence of photosensitizers. Direct irradiation often leads to the formation of a singlet nitrene, while triplet sensitizers can promote the formation of a triplet nitrene. This offers a degree of control over the reactive intermediate that is not as readily available in thermal activation.
Quantitative Comparison: A Look at the Data
Direct quantitative comparisons for the activation of the same azidoindole under both thermal and photochemical conditions are scarce in the literature. However, by collating data from studies on various substituted azidoindoles, a general picture emerges.
| Azidoindole Derivative | Activation Method | Conditions | Major Product(s) | Yield (%) | Reference |
| 2-Azido-3-phenylindole | Thermal | Toluene, reflux (111 °C) | Indolo[1,2-a]quinazoline | Not specified | [1] |
| 2-Azido-3-phenylindole | Photochemical | Benzene, rt, UV light | Indolo[1,2-a]quinazoline, 2-amino-3-phenylindole | Not specified | [1] |
| 3-Azido-2-phenylquinoline | Thermal (FVT) | 500 °C | Indolo[2,3-b]quinoline | 52-60 | [2] |
| Various aryl azides | Photochemical | Solution (25 °C) or matrix (77 K) | Varies | Quantum yields measured | [3] |
| Azidopyridines | Thermal | Melt or solution | Polymeric materials, Nitrogen gas | - | [4] |
Note: The yields and product distributions are highly dependent on the specific substrate, solvent, and reaction conditions. The table above provides illustrative examples and is not an exhaustive list.
Experimental Protocols
General Protocol for Thermal Activation of Azidoindoles
-
Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with the azidoindole (1.0 eq.) and a suitable high-boiling solvent (e.g., toluene, xylene, or diphenyl ether). The concentration is typically in the range of 0.01-0.1 M.
-
Reaction: The reaction mixture is heated to the desired temperature (typically between 80 °C and 250 °C) and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product(s).
General Protocol for Photochemical Activation of Azidoindoles
-
Setup: A solution of the azidoindole (1.0 eq.) in a suitable solvent (e.g., benzene, acetonitrile, or methanol) is prepared in a quartz reaction vessel. The concentration is typically in the range of 0.001-0.01 M to ensure sufficient light penetration. If a photosensitizer is used, it is added at this stage (typically 0.1-1.0 eq.). The solution is often degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited states.
-
Irradiation: The reaction vessel is placed in a photoreactor and irradiated with a lamp of a specific wavelength (e.g., 254 nm, 300 nm, or a broad-spectrum mercury lamp). The reaction temperature is typically maintained at or below room temperature using a cooling fan or a water bath. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After the starting material is consumed, the light source is turned off. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to isolate the product(s).
Signaling Pathways and Experimental Workflows
To visualize the processes involved in both activation methods, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice between thermal and photochemical activation of azidoindoles depends on the specific synthetic goal, the substrate's stability, and the desired selectivity. Thermal activation is often simpler to perform and scale up, but may lack selectivity and require harsh conditions. Photochemical activation offers milder reaction conditions and the potential for greater control over the reactive intermediates, which can lead to higher selectivity and novel reaction pathways. For sensitive substrates and reactions where precise control over the reactive species is paramount, photochemical methods are often the superior choice. Conversely, for robust substrates and large-scale synthesis, the simplicity of thermal activation may be more practical. Researchers should carefully consider these factors when designing their synthetic strategies involving azidoindoles.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for 4-Azido-1H-indole
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical intermediates like 4-Azido-1H-indole are paramount for ensuring laboratory safety. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, emphasizing chemical inactivation through the Staudinger reaction prior to waste collection. Adherence to these procedures is critical to mitigate the potential hazards associated with organic azides, which can be sensitive to heat, shock, and light.[1][2]
Core Safety Principles
Organic azides are energetic compounds and must be handled with caution.[1][2] Key safety considerations include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves are a suitable choice).[3]
-
Ventilation: All manipulations of this compound and its disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potentially harmful vapors or dust.[3][4]
-
Avoid Incompatibilities:
-
Acids: Do not mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]
-
Metals: Avoid contact with metals, especially heavy metals, as this can form highly sensitive and explosive metal azides. Use plastic or glass spatulas and equipment.[1][3][4]
-
Halogenated Solvents: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can react with azides to form explosive compounds.[1][4]
-
-
Scale: Always work with the smallest feasible quantities of the material.[3]
Disposal Procedure: Chemical Inactivation via Staudinger Reduction
The recommended method for the safe disposal of this compound is to first chemically convert the energetic azide (B81097) functional group into a stable amine derivative through a Staudinger reaction.[1][5][6][7][8] This reaction is a mild and effective way to reduce organic azides.[5][8]
This protocol outlines the conversion of this compound to the much more stable 4-Amino-1H-indole.
Materials:
-
This compound waste
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous Tetrahydrofuran (THF) or other suitable non-halogenated solvent
-
Water (H₂O)
-
Stir plate and stir bar
-
Round-bottom flask appropriately sized for the quantity of waste
-
Nitrogen or Argon source for inert atmosphere (recommended)
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a minimal amount of anhydrous THF in a round-bottom flask equipped with a stir bar.
-
Addition of Triphenylphosphine: Under stirring, slowly add a slight molar excess (approximately 1.1 equivalents) of triphenylphosphine to the solution at room temperature. The reaction is typically exothermic, and a slow addition helps to control the temperature.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting azide and the appearance of the amine product. The reaction is generally complete within a few hours.[7] The reaction proceeds through the formation of an iminophosphorane intermediate with the liberation of nitrogen gas.[5][6][7]
-
Hydrolysis: Once the reaction is complete, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine (4-Amino-1H-indole) and triphenylphosphine oxide.[5][6]
-
Waste Collection: The resulting mixture, now containing the significantly less hazardous 4-Amino-1H-indole and triphenylphosphine oxide, should be transferred to a clearly labeled hazardous waste container for organic waste. Do not dispose of this mixture down the drain.[4][9]
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical and procedural steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Caption: Signaling pathway of the Staudinger reaction for azide inactivation.
Quantitative Data Summary
| Parameter | Value/Recommendation | Rationale |
| Triphenylphosphine Stoichiometry | ~1.1 molar equivalents | Ensures complete conversion of the azide. |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed safely. |
| Solvent | Anhydrous THF | A suitable non-halogenated solvent for the reaction. |
| Waste Classification | Hazardous Organic Waste | The final mixture contains organic compounds. |
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the chemical fume hood is operating to ventilate the area.
-
Containment: For small spills, if you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.
-
Cleanup: Carefully sweep up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks and ensuring a safe research environment. Always consult your institution's specific safety protocols and waste disposal guidelines.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Staudinger Reaction [organic-chemistry.org]
- 9. lsuhsc.edu [lsuhsc.edu]
Essential Safety and Operational Guide for Handling 4-Azido-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 4-Azido-1H-indole. Organic azides are energetic compounds that require careful handling to mitigate risks. Adherence to these procedures is essential for ensuring laboratory safety.
Hazard Identification and Risk Assessment
Key Hazards:
-
Explosive Potential: Organic azides can decompose violently when subjected to heat, shock, friction, or static discharge.[1] The stability of an organic azide (B81097) is generally related to its carbon-to-nitrogen ratio; compounds with a higher proportion of nitrogen may be less stable.[1]
-
Toxicity: Similar azido-indole compounds are known to cause skin, eye, and respiratory irritation.[3]
-
Formation of Hydrazoic Acid: Contact with acids can lead to the formation of hydrazoic acid, which is highly toxic and explosive.[1]
-
Formation of Explosive Metal Azides: Contact with certain metals, particularly heavy metals like copper, lead, silver, and mercury, can form highly shock-sensitive and explosive metal azides.[1][4] This is especially critical for disposal considerations.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and protect against potential splashes or unexpected reactions.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber). Consider double-gloving.[4][6] | Protects against skin contact and absorption.[6] Nitrile gloves provide good chemical resistance for incidental contact. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles.[4][7] | Protects eyes from splashes.[7] The face shield provides an additional layer of protection for the entire face from energetic reactions. |
| Body Protection | Flame-resistant laboratory coat.[4] A chemical-resistant apron may be worn over the lab coat.[6] | Protects skin and clothing from splashes and provides a barrier in case of fire. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation.[4] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4] |
| Additional Safety | A blast shield must be placed between the user and the experimental apparatus at all times.[4] | Provides a physical barrier to protect the user from potential explosions or violent reactions. |
Operational Plan: Safe Handling Protocol
All operations should be performed in a well-ventilated chemical fume hood, behind a blast shield.[4]
Step 1: Preparation
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Place a blast shield in front of the experimental setup.
-
Gather all necessary equipment. Use plastic or ceramic spatulas for transferring solids; never use metal spatulas .[1]
-
Avoid using glassware with ground glass joints when possible to minimize friction.[4] If necessary, ensure they are well-lubricated and handled gently.
-
Designate a specific area within the hood for the experiment.
Step 2: Handling and Reactions
-
Always work with the smallest practical quantity of the azide.
-
When weighing, do so in the fume hood. Clean any spills on the balance immediately with a damp cloth.
-
Avoid concentrating solutions of azides. If concentration is necessary, do so at low temperatures and behind a blast shield.
-
Keep the compound away from heat sources, open flames, and direct sunlight.[1] Protect against electrostatic charges.[2]
-
Ensure reaction temperatures are carefully controlled.
Step 3: Post-Reaction Workup
-
If the azide is not consumed in the reaction, it should be quenched (deactivated) before disposal. A common method is reduction to the corresponding amine.
-
Do not dispose of any azide-containing solution directly down the drain.[4]
Storage and Disposal Plans
Storage:
-
Store this compound in a cool, dry, well-ventilated area, away from incompatible materials.[8]
-
Recommended storage temperature is often refrigerated (e.g., -20°C) and in the absence of light.[1]
-
Ensure containers are tightly sealed, clearly labeled, and in good condition.[9]
Disposal Plan: All azide-containing waste is considered hazardous. Under no circumstances should it be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]
-
Deactivation (Quenching): Before disposal, organic azides should be converted to a more stable derivative, such as an amine, through a controlled chemical reaction (e.g., reduction).[1] This procedure should be part of the experimental plan.
-
Waste Collection: Collect all deactivated waste materials in a designated, properly labeled hazardous waste container.[9]
-
Container Management: Use containers compatible with the waste. Keep containers closed except when adding waste.[9]
-
Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) or equivalent department.[4][9]
Emergency Procedures
Immediate and appropriate response is critical in an emergency.
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[3][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[4][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water.[10] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[4] |
| Spill | Evacuate the area. Do not attempt to clean up a large spill or any spill of a dry, potentially explosive azide. Contact your institution's EH&S department. For small spills in a fume hood, carefully absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. |
Visual Workflow for Safe Handling
The following diagram outlines the critical workflow for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 3. aksci.com [aksci.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. carlroth.com [carlroth.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
